Bis-PEG3-phthalimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7/c23-17-13-5-1-2-6-14(13)18(24)21(17)28-11-9-27-10-12-29-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMXWVOOOFQZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCON3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architectural Versatility of Bis-PEG3-phthalimide: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the structure, properties, and applications of Bis-PEG3-phthalimide, a heterobifunctional linker of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and professionals engaged in the development of novel therapeutics, particularly in the realm of targeted protein degradation.
Core Concepts: Chemical Structure and Properties
This compound is a molecule meticulously designed for bioconjugation applications. Its structure consists of three key components: two phthalimide (B116566) moieties and a central polyethylene (B3416737) glycol (PEG) linker of three units (PEG3). The phthalimide group is a well-established pharmacophore, recognized for its crucial role in the development of immunomodulatory drugs and, more recently, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG3 linker is a hydrophilic spacer that enhances aqueous solubility and provides a defined distance between the two terminal phthalimide groups.
The molecular formula for this compound is C₂₀H₁₆N₂O₇, and it has a molecular weight of 396.35 g/mol .[1][2] The presence of the PEG linker imparts favorable physicochemical properties, such as improved solubility in aqueous and organic solvents, which is advantageous for bioconjugation reactions.
Physicochemical and Characterization Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 159655-96-6 | [1][2] |
| Molecular Formula | C₂₀H₁₆N₂O₇ | [1][2] |
| Molecular Weight | 396.35 g/mol | [1][2] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCON3C(=O)C4=CC=CC=C4C3=O | [1] |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage | Store at -20°C, desiccated |
Applications in Targeted Protein Degradation
A primary application of this compound and its derivatives is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The phthalimide moieties of this compound can serve as ligands for the E3 ligase Cereblon (CRBN).[3][4] By functionalizing the other end of the molecule (or by modifying one of the phthalimide groups to attach a ligand for a POI), this compound can be used as a building block for constructing PROTACs. The PEG3 linker in this context is critical for orienting the POI and the E3 ligase in a productive ternary complex to facilitate ubiquitination.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC derived from a this compound scaffold.
Experimental Protocols
The following section provides detailed methodologies for the synthesis, characterization, and a key application of this compound and its derivatives.
Synthesis of a this compound Derivative
This protocol describes a general method for synthesizing a derivative of this compound where one end is functionalized for conjugation to a target protein ligand.
Materials:
-
Phthalic anhydride (B1165640)
-
Amino-PEG3-amine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Glacial acetic acid
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and amino-PEG3-amine (1.1 eq) in anhydrous DMF.
-
Condensation: Add triethylamine (1.2 eq) to the reaction mixture and stir at room temperature for 1 hour.
-
Imidization: Add glacial acetic acid (2.0 eq) and heat the reaction mixture to 120°C for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Collect the precipitate by filtration.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
Characterization of this compound
The structure and purity of synthesized this compound are confirmed using spectroscopic techniques.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons of the phthalimide groups (typically in the range of 7.7-7.9 ppm) and the ethylene (B1197577) glycol protons of the PEG linker (around 3.6 ppm).
-
¹³C NMR: The spectrum should reveal signals for the carbonyl carbons of the imide (around 168 ppm) and the aromatic and aliphatic carbons.
3.2.2 Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid). The mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Experimental Workflow: PROTAC-mediated Protein Degradation Assay
The following workflow describes a typical experiment to evaluate the efficacy of a this compound-based PROTAC in degrading a target protein.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells expressing the target protein and treat them with varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for different time points to assess the kinetics of degradation.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, incorporating the E3 ligase-binding phthalimide moiety and a hydrophilic PEG linker, makes it an ideal scaffold for the construction of PROTACs and other bioconjugates. The methodologies and applications described in this guide provide a framework for the effective utilization of this compound in the development of novel therapeutics based on targeted protein degradation.
References
An In-depth Technical Guide to the Physicochemical Properties of Bis-PEG3-phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG3-phthalimide is a heterobifunctional chemical compound frequently employed as a linker in the development of sophisticated bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). Its unique structure, incorporating two phthalimide (B116566) moieties connected by a flexible tri-ethylene glycol (PEG3) spacer, imparts desirable physicochemical properties crucial for its function in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and its pivotal role in targeted protein degradation. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Core Physicochemical Properties
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | 2,2'-(2,2'-Oxybis(ethane-2,1-diyl)bis(oxy))bis(isoindoline-1,3-dione) | N/A |
| Molecular Formula | C₂₀H₁₆N₂O₇ | [1] |
| Molecular Weight | 396.35 g/mol | [1] |
| CAS Number | 159655-96-6 | [1] |
| Appearance | White to off-white solid (presumed) | [4] |
Solubility
Direct quantitative solubility data for this compound is not widely published. However, the presence of the PEG3 chain is known to increase solubility in aqueous media.[2][5] The solubility of the parent compound, phthalimide, has been determined in various organic solvents, suggesting that this compound would also be soluble in many common organic solvents.[6][7]
| Solvent | Solubility of Phthalimide (Parent Compound) | Source(s) |
| Water | Slightly soluble (<0.1 g/100 mL at 19.5 °C) | [4] |
| Acetone | High | [6][7] |
| Ethyl Acetate (B1210297) | High | [6][7] |
| Methanol (B129727) | Moderate | [6][7] |
| Acetonitrile (B52724) | Moderate | [6][7] |
| Toluene | Low | [6] |
| DMSO | Soluble (for related PEG acids) | [2] |
| DMF | Soluble (for related PEG acids) | [2] |
Other Physicochemical Parameters
| Parameter | Value (for related compounds) | Source(s) |
| Melting Point | 238 °C (for Phthalimide) | [4] |
| Boiling Point | 336 °C (sublimes) (for Phthalimide) | [4] |
| pKa | ~8.3 (for Phthalimide N-H) | [4] |
| logP | Not available | N/A |
Role in Targeted Protein Degradation: The PROTAC Mechanism
This compound is a crucial component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[9][10][11] The this compound serves as the linker that connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[12]
The general mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[13]
-
Ubiquitination: This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10]
-
Recycling: The PROTAC molecule is released and can participate in another cycle of degradation, acting catalytically.[11][13]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While specific, detailed protocols for the synthesis and characterization of this compound are not widely published, the following sections provide generalized methodologies based on established procedures for similar compounds.
Synthesis of this compound
The synthesis of bis-phthalimides can generally be achieved through the condensation of a diamine with phthalic anhydride (B1165640) or a derivative thereof.[14][15][16][17]
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodology (Generalized):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (2 equivalents) and 1,8-diamino-3,6-dioxaoctane (the diamine corresponding to the PEG3 linker; 1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
Characterization Protocols
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[18][19][20][21][22]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide groups (typically in the range of 7.7-7.9 ppm) and the methylene (B1212753) protons of the PEG3 linker (typically in the range of 3.5-4.0 ppm). Integration of these signals can confirm the ratio of the phthalimide and PEG components.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the phthalimide groups (around 167-168 ppm), the aromatic carbons, and the carbons of the PEG3 linker.
Sample Preparation (Generalized):
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[23][24][25][26][27] Electrospray Ionization (ESI) is a common technique for the analysis of PEGylated molecules.
Sample Preparation and Analysis (Generalized ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in positive ion mode. The expected molecular ion peak would be [M+H]⁺ at m/z 397.1, with other adducts such as [M+Na]⁺ also potentially visible.
Conclusion
This compound is a valuable chemical tool, particularly in the burgeoning field of targeted protein degradation. Its physicochemical properties, largely influenced by the hydrophilic PEG3 linker, make it an effective component in the design of PROTACs and other bioconjugates. While a complete experimental dataset for this specific molecule is not yet fully available in the public literature, this guide provides a comprehensive overview based on existing data for its constituent parts and related compounds, along with generalized experimental protocols. This information serves as a valuable resource for researchers and professionals in drug discovery and development, facilitating a deeper understanding and application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]
- 3. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 4. Phthalimide - Wikipedia [en.wikipedia.org]
- 5. Bis-PEG3-acid, CAS 96517-92-9 | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 8. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 11. portlandpress.com [portlandpress.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. researchgate.net [researchgate.net]
- 17. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. enovatia.com [enovatia.com]
- 25. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Bis-PEG3-phthalimide molecular weight and formula
This technical guide provides a comprehensive overview of Bis-PEG3-phthalimide, a bifunctional chemical linker. The document details its core chemical properties and explores its potential applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology.
Core Chemical Properties
This compound is a molecule featuring two phthalimide (B116566) groups connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The phthalimide moiety is known for its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), a key component in the ubiquitin-proteasome pathway. The PEG3 linker is a short, hydrophilic spacer that can influence the solubility and pharmacokinetic properties of the final conjugate.
Quantitative Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₇ | [1] |
| Molecular Weight | 396.35 g/mol | [1] |
| CAS Number | 159655-96-6 |
Applications in Drug Development: PROTAC Synthesis
The primary application for a molecule with the structure of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery.
A PROTAC typically consists of three components:
-
A ligand for a target Protein of Interest (POI).
-
A ligand for an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound can serve as a precursor for the linker and the E3 ligase ligand component. The phthalimide group is the foundational structure for immunomodulatory drugs (IMiDs) like thalidomide, which are known to bind to the E3 ligase CRBN.[2] By incorporating this moiety, a PROTAC can recruit the CRBN E3 ligase. The PEG3 linker provides a defined length and hydrophilicity to optimally position the target protein and the E3 ligase for ubiquitination. The length of the linker is a critical parameter that influences the stability and efficacy of the resulting ternary complex (E3 Ligase-PROTAC-Target Protein).[3]
PROTAC Mechanism of Action
The signaling pathway co-opted by phthalimide-based PROTACs is the Ubiquitin-Proteasome System. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase (in this case, CRBN). This induced proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is not consumed in the process and can proceed to induce the degradation of another target protein molecule.[3][4][5]
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
Note: This is a representative workflow and must be adapted based on the specific chemistry of the target protein ligand and any necessary modifications to the this compound molecule.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a linker precursor like this compound involves a multi-step chemical process. One of the phthalimide groups would typically be chemically modified or replaced to provide a reactive handle for conjugation with the target protein ligand, while the other phthalimide group is retained for E3 ligase binding.
Caption: A generalized logical workflow for the synthesis of a PROTAC.
Step 1: Linker Modification (Hypothetical)
-
One of the phthalimide groups on this compound would be converted into a reactive functional group (e.g., a carboxylic acid, amine, or alkyne). This is a standard practice in medicinal chemistry to create a site for conjugation. For instance, the phthalimide can be removed via hydrazinolysis to reveal a primary amine.
Step 2: Conjugation to Target Protein Ligand
-
The modified linker, now containing a reactive handle and a terminal phthalimide, is reacted with the ligand for the target protein. The specific reaction chemistry (e.g., amide bond formation, click chemistry) depends on the functional groups present on both the linker and the ligand.
Step 3: Purification
-
The resulting crude product is purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common technique for this purpose.
Step 4: Structural Characterization
-
The final PROTAC molecule's identity and purity are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This generalized protocol highlights the steps where a molecule like this compound would be a critical starting reagent in the development of novel therapeutics.
References
In-Depth Technical Guide to the Synthesis of Bis-PEG3-phthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthesis method for Bis-PEG3-phthalimide, a homobifunctional crosslinker with potential applications in pharmaceutical research and drug development. The document outlines the synthetic route, detailed experimental protocols, and relevant data for the starting materials and the final product.
Introduction
This compound is a molecule of interest in the field of bioconjugation and medicinal chemistry. Its structure comprises two phthalimide (B116566) groups linked by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer of three ethylene (B1197577) glycol units. The phthalimide groups can serve as protected primary amines, which can be deprotected under specific conditions to yield free amino groups. This feature makes this compound a potentially valuable building block in the synthesis of more complex molecules, such as linkers for antibody-drug conjugates (ADCs) or as a precursor for PROTACs (Proteolysis Targeting Chimeras). The PEG linker enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.
This document details a synthetic approach based on the well-established reaction between a diamine and phthalic anhydride (B1165640).
Synthetic Pathway
The proposed synthesis of this compound involves the reaction of 1,11-diamino-3,6,9-trioxaundecane (B1664901) with two equivalents of phthalic anhydride. This reaction is a classic method for the formation of phthalimides from primary amines.
Caption: Synthetic scheme for this compound.
Physicochemical Data of Reactants
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,11-diamino-3,6,9-trioxaundecane | 3,6,9-Trioxaundecane-1,11-diamine | 929-75-9 | C₈H₂₀N₂O₃ | 192.26 | Colorless to pale yellow liquid |
| Phthalic Anhydride | Isobenzofuran-1,3-dione | 85-44-9 | C₈H₄O₃ | 148.12 | White crystalline solid |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. Optimization may be required to achieve the desired yield and purity.
Materials:
-
1,11-diamino-3,6,9-trioxaundecane (Amino-PEG3-Amine)
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,11-diamino-3,6,9-trioxaundecane (1.0 eq) in glacial acetic acid.
-
Addition of Phthalic Anhydride: To the stirred solution, add phthalic anhydride (2.1 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water with stirring. A precipitate should form.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the synthesized this compound. Actual results should be confirmed by analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₄H₂₄N₂O₇ |
| Molecular Weight | 452.46 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the phthalimide aromatic protons and the ethylene glycol protons of the PEG linker. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbons of the phthalimide groups and the carbons of the PEG linker. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight. |
| Purity (HPLC) | >95% |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Phthalic anhydride is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This document provides a proposed synthetic method and is intended for informational purposes for qualified researchers. The experimental procedures should be carried out by trained professionals in a suitable laboratory setting. The safety and efficacy of the synthesized compound for any specific application have not been established.
Bis-PEG3-phthalimide as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of the POI.[1][2]
A critical component of a PROTAC is the E3 ligase ligand, which recruits the enzymatic machinery necessary for tagging the target protein with ubiquitin. Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[3] Ligands for CRBN are often derived from the phthalimide (B116566) chemical class, exemplified by immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide.[3]
This technical guide focuses on Bis-PEG3-phthalimide, a bifunctional molecule that serves as a CRBN ligand tethered to a polyethylene (B3416737) glycol (PEG) linker. This moiety is a key building block in the synthesis of PROTACs, providing both the CRBN-recruiting function and a flexible, hydrophilic spacer to connect to a POI-binding ligand. We will delve into the quantitative aspects of its function, detailed experimental protocols for its evaluation, and visual representations of the underlying biological and experimental processes.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs containing a phthalimide moiety function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase.[4] This induced proximity is the key event that triggers the degradation cascade. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, with its two distinct ligands, acts as a molecular bridge, bringing the POI and CRBN into close proximity to form a POI-PROTAC-CRBN ternary complex.[4][5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[4]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[4]
-
Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is not consumed in this process and is released to engage another target protein molecule, acting in a catalytic manner.[4]
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable and productive ternary complex, and ultimately induce degradation of the target protein. While specific data for a PROTAC using the precise this compound linker is dependent on the target ligand, the following tables provide representative quantitative data for well-characterized phthalimide-based PROTACs and the binding affinities of their core ligands to Cereblon.
Table 1: Representative Degradation Efficacy of Pomalidomide-Based PROTACs
Pomalidomide is a high-affinity phthalimide-derivative used in many advanced PROTACs. The data below illustrates the typical degradation potency (DC50) and maximal degradation (Dmax) achieved by such molecules.[6]
| PROTAC Target | Cell Line | DC50 | Dmax (%) |
| EGFR | A549 | 0.1 - 1 µM | >90% |
| BRD4 | Various | 15 nM | >95% |
| TBK1 | Various | 3 nM | 96% |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.[1][6]
Table 2: Binding Affinities of Phthalimide Derivatives to Cereblon (CRBN)
The binding affinity of the phthalimide moiety to CRBN is a critical determinant of PROTAC efficacy. Pomalidomide generally exhibits a higher affinity than the parent compound, thalidomide.[6][7]
| Ligand | Assay Method | Binding Affinity (Kd or IC50) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM |
| Thalidomide | Surface Plasmon Resonance (SPR) | ~0.16 µM |
| Lenalidomide | Fluorescence Polarization (FP) | ~2.19 µM |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM |
Note: Data is compiled from various sources and assay conditions may vary.[7][8]
Experimental Protocols
The successful development of a PROTAC requires rigorous experimental validation. The following are detailed methodologies for key experiments used to characterize the activity of PROTACs incorporating a this compound moiety.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4][9][10]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate volume of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the Target-PROTAC-E3 Ligase complex in vitro.[5][12]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His)
-
Fluorescently-labeled anti-tag antibody (e.g., d2-labeled anti-GST)
-
PROTACs with this compound moiety
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix of the tagged POI and tagged E3 ligase.
-
Assay Plate Setup: In a 384-well plate, add the PROTAC dilutions.
-
Protein Addition: Add the POI and E3 ligase master mix to each well.
-
Antibody Addition: Add the lanthanide-labeled and fluorescently-labeled antibodies to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[5]
Protocol 3: Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the affinity of the phthalimide moiety for CRBN.[13][14]
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide or pomalidomide analog (tracer)
-
This compound containing compound (or the isolated ligand)
-
Assay buffer
-
Black, low-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of purified CRBN and the fluorescent tracer.
-
Competition: Add serial dilutions of the unlabeled test compound (e.g., the this compound-based PROTAC).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization of each sample.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
Conclusion
This compound serves as a crucial component in the rational design of PROTACs, providing a well-characterized and effective means of recruiting the Cereblon E3 ubiquitin ligase. The integrated PEG3 linker offers favorable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule.[15] The length and flexibility of the linker are critical parameters that must be optimized for each specific target to ensure the formation of a stable and productive ternary complex, ultimately leading to potent and selective protein degradation.[15] The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and optimization of novel PROTACs based on this versatile chemical scaffold, paving the way for the development of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ternary Complex Formation [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Phthalimide Moiety: A Cornerstone in PROTAC Design for Cereblon Recruitment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by co-opting the cell's natural ubiquitin-proteasome system. A PROTAC consists of two key ligands joined by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] Among the most successfully utilized E3 ligase ligands are derivatives of thalidomide (B1683933), which feature a critical phthalimide (B116566) moiety for engaging the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This guide provides a detailed examination of the phthalimide moiety's role in PROTAC design, covering its mechanism of action, quantitative binding data, design considerations, and the experimental protocols essential for characterization.
The Phthalimide Group as a Molecular Scaffold for CRBN Engagement
The therapeutic and teratogenic effects of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory drugs (IMiDs)—are mediated through their binding to Cereblon.[6][7] CRBN functions as the substrate receptor within the CULLIN4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7][8] The interaction is primarily driven by the glutarimide (B196013) ring of the IMiD, which docks into a specific tri-tryptophan pocket on the CRBN protein.[9][10] The phthalimide ring, being more solvent-exposed, plays a crucial role in recruiting "neosubstrate" proteins for ubiquitination and subsequent degradation.[9][11]
In the context of PROTACs, the phthalimide-containing ligand serves as the "anchor" to hijack the CRL4-CRBN complex. This recruitment brings the E3 ligase into close proximity with the target protein bound by the other end of the PROTAC, facilitating the formation of a productive ternary complex (POI-PROTAC-CRBN).[8][12] This induced proximity is the catalytic event that triggers the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[13]
Quantitative Analysis of Phthalimide-Based Ligands and PROTACs
The efficacy of a phthalimide-based PROTAC is heavily influenced by the binding affinity of its CRBN ligand and the overall stability of the ternary complex. Various biophysical techniques are employed to quantify these interactions. The selection of the specific phthalimide derivative (thalidomide, pomalidomide, or lenalidomide) can impact binding affinity and, consequently, degradation efficiency.[4][14]
Table 1: Representative Binding Affinities of Phthalimide Derivatives to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Not Specified |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | Not Specified |
| Lenalidomide | Not Specified | Stronger than Thalidomide | Not Specified |
| Pomalidomide | Not Specified | Stronger than Thalidomide | Not Specified |
| Fluorinated Benzamide Derivative (8d) | MicroScale Thermophoresis (MST) | IC50 = 63 ± 16 µM | Human CRBN TBD |
Note: Absolute binding values can vary significantly based on the experimental setup, assay type, and specific protein construct used. Data is compiled from multiple sources for illustrative purposes.[6][9][15]
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[16]
Table 2: Degradation Performance of Representative Phthalimide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| PROTAC 22 | HDAC3 | VHL Ligand | 0.44 ± 0.03 µM | 77% | HCT116 |
| FF2049 (1g) | HDAC1 | FEM1B Ligand | 257 nM | 85% | Not Specified |
| dFKBP-1 | FKBP12 | Phthalimide | Not Specified | >90% (Target) | Not Specified |
| Generic CRBN PROTAC | KRAS | Pomalidomide-based | 0.03 µM | Not Specified | NCI-H358 |
Note: This table presents a selection of data from various studies to illustrate the range of potencies and efficiencies achieved with phthalimide-based PROTACs.[16][17][18]
Key Experimental Protocols
The development and validation of phthalimide-based PROTACs rely on a suite of robust biochemical and cellular assays. Detailed methodologies for the most critical experiments are outlined below.
Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is a fundamental method to quantify PROTAC-induced degradation of a target protein and determine DC50 and Dmax values.[13][19]
1. Cell Culture and Treatment:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, THP-1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13]
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC compound in cell culture medium. Treat the cells for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[19]
-
2. Cell Lysis and Protein Quantification:
-
Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[19]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice, then scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[19]
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[19]
3. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat to denature.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run at a constant voltage.[19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer with Ponceau S staining.[13]
4. Immunoblotting and Detection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13][19]
-
Washing: Wash the membrane multiple times with TBST.[19]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
5. Data Analysis:
-
Perform densitometry analysis on the bands, normalizing the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[20][21]
1. Materials and Buffer Preparation:
-
Recombinant purified proteins: Biotinylated E3 ligase (e.g., CRBN), target protein (POI).
-
PROTAC compound.
-
SPR instrument and sensor chips (e.g., Biacore SA chip).
-
Running buffer: e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[22]
2. Binary Interaction Analysis (PROTAC-Ligase & PROTAC-POI):
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface.[20][22]
-
Kinetic Analysis: Inject a series of concentrations of the PROTAC over the immobilized ligase surface to measure the binding affinity (KD) of the PROTAC-E3 ligase interaction.[20]
-
Similarly, immobilize the POI and inject the PROTAC to determine the KD for the PROTAC-POI binary complex.
3. Ternary Complex Formation Analysis:
-
Immobilization: Immobilize the biotinylated E3 ligase on the sensor chip.[20]
-
Analyte Preparation: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.[23]
-
Kinetic Titration: Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[20]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (alpha), which is the ratio of the binary affinity to the ternary affinity.[23][24]
Protocol 3: In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of a PROTAC to induce ubiquitination of the target protein, confirming its mechanism of action.[8][25]
1. Reagents and Setup:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRL4-CRBN), target protein (POI), and ubiquitin.
-
PROTAC compound and DMSO for control.
-
Ubiquitination reaction buffer (e.g., containing ATP).
2. Reaction Protocol:
-
Prepare a master mix containing E1, E2, E3, ubiquitin, and ATP in the reaction buffer.
-
Aliquot the master mix into reaction tubes.
-
Add the target protein to each tube.
-
Add serial dilutions of the PROTAC (or DMSO for negative control) to initiate the reaction.
-
Controls: Include reactions omitting E1, E2, or E3 to ensure the ubiquitination is dependent on the complete enzymatic cascade.[8]
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
3. Detection and Analysis:
-
Analyze the reaction products by Western blot.
-
Use a primary antibody against the target protein to detect its unmodified and ubiquitinated forms (which will appear as a ladder of higher molecular weight bands).
-
Alternatively, use an antibody specific for ubiquitin.
-
Quantify the extent of ubiquitination to determine parameters like UbC50 (concentration for 50% ubiquitination) and Ubmax (maximum ubiquitination).[8]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental sequences involved in PROTAC research.
Caption: Mechanism of action for a phthalimide-based PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lifesensors.com [lifesensors.com]
- 19. benchchem.com [benchchem.com]
- 20. aragen.com [aragen.com]
- 21. biorxiv.org [biorxiv.org]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
The Core Mechanism of Bis-PEG3-Phthalimide in Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs incorporating a Bis-PEG3-phthalimide linker. We will delve into the critical roles of the phthalimide (B116566) moiety for E3 ligase recruitment and the polyethylene (B3416737) glycol (PEG) linker in facilitating the formation of a productive ternary complex. This guide will further present illustrative quantitative data, detailed experimental protocols for the characterization of these molecules, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction: The PROTAC Revolution
Traditional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs induce the degradation of the target protein, offering several potential advantages, including the ability to target non-enzymatic proteins and overcome resistance mechanisms associated with inhibitors.[1][2] PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in initiating the degradation process.[3][4]
The Role of this compound in PROTAC Design
The this compound linker is a bifunctional component that plays a crucial role in the design and function of specific PROTACs. It consists of two key functional units:
-
The Phthalimide Moiety: Derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), the phthalimide group serves as the E3 ligase-recruiting ligand.[2] Specifically, it binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][5] This interaction is essential for bringing the cellular degradation machinery into proximity with the target protein.
-
The Bis-PEG3 Linker: This component is a polyethylene glycol (PEG) chain with three ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.[6] The PEG3 linker enhances the aqueous solubility and cell permeability of the PROTAC molecule.[6] Its flexibility is also critical, allowing for the optimal orientation of the POI and the E3 ligase to form a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination.[6][7]
The Mechanism of Action: A Step-by-Step Guide
The degradation of a target protein by a this compound-containing PROTAC is a catalytic process that can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex. The stability and conformation of this complex are critical for the subsequent steps and are significantly influenced by the length and composition of the PEG linker.[3][4]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[1][8]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.[8][9]
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can bind to another POI and E3 ligase, initiating another round of degradation. This catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.[10]
Below is a diagram illustrating this signaling pathway:
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data and Structure-Activity Relationship
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The length of the PEG linker has a significant impact on both DC50 and Dmax. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a less productive ternary complex geometry. Therefore, optimizing the linker length is a critical step in PROTAC development.
The following table provides representative data from a study on BTK-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency. While this data is not specific to a this compound linker, it highlights the general trend observed in PROTAC optimization.[11]
| PROTAC Linker Length | DC50 (nM) | Dmax (%) |
| PEG2 | 50 | ~70 |
| PEG3 | 25 | ~85 |
| PEG4 | <10 | >90 |
| PEG5 | 100 | ~80 |
| PEG6 | >250 | ~60 |
Note: This data is illustrative and compiled from various sources in the literature to demonstrate the impact of linker length. Specific values for a PROTAC with a this compound linker would need to be determined experimentally.
Experimental Protocols
The characterization of a this compound-containing PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[6][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[6][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[6][9]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.[6][9]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody should also be used.[6][9]
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][11]
Caption: Experimental workflow for Western blotting.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Immunoprecipitation-grade antibody specific to the target protein
-
Protein A/G magnetic beads
-
Wash buffers
-
Anti-ubiquitin antibody for western blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor to allow the accumulation of polyubiquitinated proteins.[9]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[9]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody and protein A/G beads.[8]
-
Western Blotting: Elute the immunoprecipitated protein and analyze by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains.[8]
Cereblon (CRBN) Engagement Assay (NanoBRET™)
This assay measures the ability of the PROTAC to bind to CRBN in a cellular context.
Materials:
-
HEK293 cells
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent
-
White, 96-well assay plates
-
PROTAC
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Substrate
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate and transfect them with the NanoLuc®-CRBN fusion plasmid.[12]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells.[12]
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.[12]
-
Measurement and Analysis: Incubate the plate and measure the luminescence at two wavelengths (donor and acceptor). Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.[12]
Caption: Workflow for NanoBRET™ CRBN engagement assay.
Conclusion
PROTACs containing a this compound linker represent a powerful class of molecules for targeted protein degradation. The phthalimide moiety effectively recruits the CRBN E3 ligase, while the PEG3 linker provides the necessary physicochemical properties and flexibility to facilitate the formation of a productive ternary complex. A thorough understanding of the mechanism of action, coupled with robust experimental characterization, is essential for the successful design and development of these novel therapeutics. The protocols and illustrative data presented in this guide provide a framework for researchers to advance their TPD programs and unlock the full potential of this exciting technology.
References
- 1. lifesensors.com [lifesensors.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Phthalimide-Based Chimeras for Inducing Targeted Protein Ubiquitination
Audience: Researchers, scientists, and drug development professionals.
Introduction: The targeted degradation of specific proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of a protein of interest (POI) from the cellular environment. This is achieved through the use of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system. A key class of these molecules utilizes a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This guide provides a technical overview of the principles, methodologies, and data related to the use of phthalimide-based degraders, with a focus on the structural components, such as PEG linkers, that are crucial for their function.
While the term "Bis-PEG3-phthalimide" suggests a molecule with two phthalimide groups joined by a PEG3 linker, such a homobifunctional structure is not typical for targeted protein degradation. Instead, the field relies on heterobifunctional chimeras. These molecules consist of three key components: a ligand that binds to the POI, a linker (such as a PEG chain), and a ligand—typically a phthalimide derivative—that recruits an E3 ubiquitin ligase.[3] This guide will focus on the design and application of these heterobifunctional degraders.
Core Concepts and Mechanism of Action
Phthalimide-based degraders function by inducing proximity between a target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Poly-ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome.[3]
The key steps in this process are:
-
Ternary Complex Formation: The degrader molecule simultaneously binds to the Protein of Interest (POI) and the CRBN E3 ligase, forming a transient ternary complex (POI-Degrader-CRBN).[3]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the proteasome.
-
Catalytic Cycle: The degrader molecule is released and can mediate further rounds of degradation, acting in a catalytic manner.[3]
The linker component, which connects the POI-binding ligand to the phthalimide moiety, is critical. Its length and composition, often incorporating polyethylene (B3416737) glycol (PEG) units for improved solubility and pharmacokinetic properties, must be optimized to allow for a productive ternary complex formation.[4][5]
Visualizing the Pathway
The following diagram illustrates the catalytic cycle of a phthalimide-based PROTAC.
References
Methodological & Application
Application Notes and Protocols for the Utilization of Bis-PEG3-phthalimide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and provide synthetic tractability.[2][5] This document provides detailed application notes and protocols for the strategic use of Bis-PEG3-phthalimide, a homobifunctional linker, in the synthesis of PROTACs. While its structure presents two identical phthalimide (B116566) groups, which are known ligands for the Cereblon (CRBN) E3 ligase, its application in creating a heterobifunctional PROTAC requires a specific synthetic modification.[6] This guide will detail the process of converting this compound into a versatile E3 ligase ligand-linker moiety ready for conjugation to a POI ligand.
Principle of Application
This compound is a symmetrical molecule featuring a three-unit PEG chain flanked by two phthalimide groups. In the context of PROTAC synthesis, one of the phthalimide groups serves as the CRBN E3 ligase ligand. The other phthalimide group is chemically transformed into a reactive handle, such as a primary amine, via hydrazinolysis (a variation of the Gabriel synthesis). This resulting amine-terminated, phthalimide-containing PEG linker can then be conjugated to a ligand for a protein of interest (POI) using standard coupling chemistries to form the final PROTAC.
Signaling Pathway and Mechanism of Action
PROTACs synthesized using a phthalimide-based linker function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.
Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-stage process. The first stage involves the conversion of the homobifunctional linker into a heterobifunctional linker-E3 ligase ligand conjugate. The second stage is the coupling of this intermediate with the POI ligand.
General workflow for PROTAC synthesis using this compound.
Stage 1: Synthesis of Phthalimide-PEG3-amine Intermediate
This protocol describes the selective deprotection of one of the phthalimide groups of this compound to yield a primary amine.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | e.g., MCE | ≥98% |
| Hydrazine (B178648) monohydrate | e.g., Sigma-Aldrich | Reagent grade, 98% |
| Ethanol (B145695) (EtOH) | e.g., Fisher Scientific | Anhydrous |
| Dichloromethane (B109758) (DCM) | e.g., Fisher Scientific | HPLC grade |
| Saturated aq. NaHCO₃ | In-house prep | |
| Brine | In-house prep | |
| Anhydrous Na₂SO₄ | e.g., Sigma-Aldrich | Anhydrous |
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (0.1 M).
-
To this solution, add hydrazine monohydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the mono-deprotected product.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol (B129727) in DCM) to yield the Phthalimide-PEG3-amine intermediate.
Expected Yield: 60-75%
Stage 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol details the coupling of the Phthalimide-PEG3-amine intermediate with a POI ligand containing a carboxylic acid functional group.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Phthalimide-PEG3-amine | From Stage 1 | Purified |
| POI Ligand-COOH | Varies | ≥95% |
| HATU | e.g., Sigma-Aldrich | ≥98% |
| DIPEA | e.g., Sigma-Aldrich | Reagent grade, ≥99% |
| DMF | e.g., Fisher Scientific | Anhydrous |
| Ethyl acetate (B1210297) (EtOAc) | e.g., Fisher Scientific | HPLC grade |
| Saturated aq. NaHCO₃ | In-house prep | |
| Brine | In-house prep | |
| Anhydrous Na₂SO₄ | e.g., Sigma-Aldrich | Anhydrous |
Procedure:
-
Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Phthalimide-PEG3-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
Expected Yield: 40-60%
Data Presentation
Characterization of Intermediates and Final Product
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Analytical Method | Expected Result |
| Phthalimide-PEG3-amine | LC-MS | Correct mass for the mono-deprotected product. |
| ¹H NMR | Peaks corresponding to the phthalimide group, PEG linker, and a primary amine. | |
| Final PROTAC | LC-MS | Correct mass for the desired product. |
| ¹H NMR | Peaks corresponding to the POI ligand, linker, and phthalimide moiety. | |
| Purity (HPLC) | ≥95% |
Biological Evaluation of the Final PROTAC
The biological activity of the synthesized PROTAC is assessed by its ability to induce the degradation of the target protein.
| Assay | Method | Key Parameters |
| Protein Degradation | Western Blot | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation). |
| Cell Viability | e.g., MTT, CellTiter-Glo | GI₅₀ (concentration for 50% growth inhibition). |
| Target Engagement | e.g., CETSA, NanoBRET | Measures the binding of the PROTAC to the POI and/or CRBN in a cellular context. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction or over-reaction. | Carefully monitor the reaction by LC-MS and adjust the reaction time accordingly. Optimize the stoichiometry of hydrazine. |
| Low yield in Stage 2 | Inefficient coupling. | Ensure all reagents and solvents are anhydrous. Consider using alternative coupling reagents (e.g., HOBt/EDC). |
| Poor purity of final PROTAC | Difficult purification. | Optimize the HPLC purification gradient. Consider an alternative purification method like flash chromatography if applicable. |
| No biological activity | Poor cell permeability or unstable ternary complex. | Consider modifying the linker length or attachment points on the POI ligand. |
Conclusion
This compound, while a homobifunctional linker, can be effectively utilized in the synthesis of heterobifunctional PROTACs through a strategic, two-stage synthetic approach. The protocols outlined in this document provide a comprehensive guide for researchers to convert this readily available starting material into a valuable E3 ligase ligand-linker intermediate for the development of novel protein degraders. Careful execution of the synthetic steps and rigorous characterization of the resulting molecules are crucial for the successful development of potent and selective PROTACs.
References
- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synthesis of Phthalimide-Based PROTACs using PEG Linkers
Introduction
In the field of targeted drug development, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
The phthalimide (B116566) moiety, notably featured in drugs like thalidomide (B1683933) and lenalidomide, serves as a potent anchor that hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] When a PROTAC brings the target protein into proximity with the E3 ligase, the protein is marked for destruction by the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[3][]
The term "Bis-PEG3-phthalimide" likely refers to a linker component used in the synthesis of such PROTACs. While a molecule with this name exists as a homobifunctional reagent with phthalimide groups at both ends, it is more probable in the context of PROTAC synthesis that the user is interested in the protocol for conjugating a phthalimide-based E3 ligase ligand to a target protein ligand using a polyethylene (B3416737) glycol (PEG) linker.[6] The PEG linker, often composed of repeating PEG3 units, enhances solubility and provides the necessary spatial arrangement for efficient ternary complex formation.[2][7]
These application notes provide a detailed protocol for the synthesis of a phthalimide-based PROTAC, focusing on a common and robust chemical strategy involving amide bond formation.
Section 1: Principle of PROTAC-Mediated Protein Degradation
PROTACs function catalytically by hijacking the cell's ubiquitin-proteasome system. The PROTAC first forms a ternary complex by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon).[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[]
Section 2: Synthetic Strategy and Workflow
The synthesis of a phthalimide-based PROTAC typically involves a stepwise conjugation process. A common strategy employs heterobifunctional linkers to connect the target protein ligand and the E3 ligase ligand. The following workflow outlines the synthesis of a PROTAC via amide bond formation, starting with an amine-functionalized target ligand and a carboxylic acid-functionalized phthalimide-based E3 ligase ligand.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the conjugation of an amine-containing target protein ligand to a carboxylic acid on a phthalimide-based E3 ligase ligand, which has been pre-functionalized with a PEG linker.
I. Materials and Equipment
-
Ligands : Amine-functionalized target protein ligand (Ligand-POI-NH2); Carboxylic acid-functionalized, PEGylated E3 ligase ligand (e.g., Pomalidomide-PEG-COOH).
-
Activation Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS) or Sulfo-NHS.[8]
-
Solvents : Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Buffers :
-
Purification System : High-Performance Liquid Chromatography (HPLC) system, Size-Exclusion Chromatography (SEC) column, or dialysis cassettes.[7][12]
-
Analytical Instruments : Mass Spectrometer (MS) for characterization.[13]
II. Procedure
Step 1: Activation of PEGylated E3 Ligase Ligand This step converts the terminal carboxylic acid on the E3 ligase ligand-linker construct into a more stable, amine-reactive NHS ester.[8]
-
Preparation : Dissolve the carboxylic acid-functionalized PEG-E3 Ligase ligand in Activation Buffer or anhydrous DMSO. Prepare fresh stock solutions of EDC and NHS in the same buffer/solvent.
-
Activation Reaction : In a microcentrifuge tube, combine the PEG-E3 Ligase ligand solution with EDC and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[8]
-
Incubation : Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.[8]
Step 2: Conjugation to Target Protein Ligand The activated NHS ester is reacted with the primary amine on the target protein ligand.
-
Preparation : Dissolve the amine-functionalized target protein ligand (Ligand-POI-NH2) in amine-free Conjugation Buffer.
-
Conjugation Reaction : Add the activated PEG-E3 Ligand solution from Step 1 to the target protein ligand solution. The optimal molar ratio of the activated linker to the target ligand should be determined empirically but can be started in the range of 5:1 to 20:1.[8]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
Step 3: Quenching the Reaction This step deactivates any excess, unreacted NHS esters.
-
Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[10][11]
-
Incubate for 15-30 minutes at room temperature.[8]
Step 4: Purification of the PROTAC Conjugate Excess reagents and reaction byproducts must be removed from the final conjugate.
-
Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PROTAC conjugate from smaller, unreacted reagents.[8]
-
Dialysis : For larger protein-based ligands, dialysis against an appropriate buffer can effectively remove low-molecular-weight impurities.[]
-
Reverse-Phase HPLC : For small molecule PROTACs, purification is typically achieved using a C18 reverse-phase HPLC column with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
Protocol 3.2: Deprotection of Phthalimide Groups
In some synthetic routes, a primary amine may be protected as a phthalimide. The following are common methods for its deprotection to release the free amine.
-
Method A: Hydrazinolysis (Ing-Manske procedure) [15]
-
Dissolve the phthalimide-protected compound (1 eq.) in a solvent like THF, ethanol, or methanol.[15][16]
-
Add aqueous hydrazine (B178648) (N₂H₄) (10-40 eq.) slowly.[15]
-
Stir the mixture for 4-12 hours at room temperature or with gentle heating.
-
The phthalhydrazide (B32825) byproduct often precipitates and can be removed by filtration. Further purification typically involves extraction or chromatography to remove residual hydrazine.[16]
-
-
Method B: Reductive Deprotection (Ganem procedure) [17]
-
Dissolve the phthalimide-protected compound in 2-propanol.
-
Add sodium borohydride (B1222165) (NaBH₄) and stir until the reduction is complete (monitored by TLC).
-
Add acetic acid to the mixture. This promotes lactonization, which releases the primary amine.
-
The phthalide (B148349) byproduct can be removed by extraction. This method is exceptionally mild and avoids the use of harsh reagents like hydrazine.[17]
-
Section 4: Quantitative Data Summary
Successful conjugation depends on optimizing several reaction parameters. The following tables provide recommended starting conditions for the key reactions described.
Table 1: Recommended Conditions for EDC/NHS Activation of Carboxylic Acids
| Parameter | Recommended Value | Rationale |
|---|---|---|
| pH | 5.5 - 6.5 (MES Buffer) | Optimal pH for carbodiimide-mediated activation of carboxyl groups.[8] |
| Temperature | Room Temperature | Sufficient for efficient activation. |
| Time | 15 - 30 minutes | Allows for complete formation of the NHS-ester intermediate.[8] |
| Molar Ratio (Acid:EDC:NHS) | 1 : 2 : 5 | Excess EDC and NHS drive the reaction towards the activated ester.[8] |
Table 2: Recommended Conditions for NHS Ester Conjugation to Primary Amines
| Parameter | Recommended Value | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 (PBS, Borate Buffer) | Facilitates the reaction of NHS esters with unprotonated primary amines while minimizing rapid hydrolysis.[10][18] |
| Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C can improve stability for sensitive proteins.[10] |
| Time | 30 min - 2 hours (RT) or 2 - 4 hours (4°C) | Allows for completion of the conjugation reaction.[10] |
| Molar Excess (NHS Ester:Amine) | 5:1 to 50:1 | Depends on the concentration of the amine-containing molecule; dilute solutions require a higher excess.[9] |
Section 5: Characterization of the Final Conjugate
After purification, it is critical to characterize the final PROTAC conjugate to confirm its identity, purity, and integrity.
-
High-Performance Liquid Chromatography (HPLC) : Analytical reverse-phase or size-exclusion HPLC is used to assess the purity of the final product and to separate the conjugate from starting materials.[7]
-
Mass Spectrometry (MS) : Techniques like LC-MS are essential for confirming the molecular weight of the final PROTAC, providing direct evidence of successful conjugation.[13][19] For protein conjugates, MS can also help determine the degree of labeling.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For small molecule PROTACs, ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. rsc.org [rsc.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Bis-PEG3-phthalimide Linker for Targeted Degradation of Kinases
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The Bis-PEG3-phthalimide linker is a valuable building block in the construction of PROTACs, featuring a phthalimide (B116566) group that effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase and a flexible polyethylene (B3416737) glycol (PEG) chain that provides optimal spacing and solubility. This document provides detailed application notes and protocols for the use of the this compound linker in the development of PROTACs for the targeted degradation of kinases, a critical class of drug targets in oncology and immunology.
Mechanism of Action
PROTACs containing a this compound linker function by inducing the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase, leading to its polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, resulting in a potent and often sustained downstream signaling inhibition.[2][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple kinase molecules.[2]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for CRBN-recruiting PROTACs with short PEG linkers targeting various kinases. While specific data for the this compound linker is not extensively available in the public domain, this data serves as a valuable reference for expected potency.
Table 1: Representative Degradation Data for CRBN-Based Kinase PROTACs with Short PEG Linkers
| Target Kinase | PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Bruton's Tyrosine Kinase (BTK) | Representative BTK Degrader | Short PEG | 5.1 | >90 | Mantle Cell Lymphoma |
| Cyclin-Dependent Kinase 9 (CDK9) | Representative CDK9 Degrader | Short PEG | 3.94 | 96 | MDA-MB-231 |
| Epidermal Growth Factor Receptor (EGFR) | Representative EGFR Degrader | Short PEG | 13.2 | >95 | NCI-H1975 |
| BCR-ABL | Representative BCR-ABL Degrader | PEG1 | 0.85 | 98.8 | K562 |
Table 2: Representative Cellular Activity of CRBN-Based Kinase PROTACs
| Target Kinase | PROTAC | IC50 (nM) (Cell Viability) | Cell Line |
| Bruton's Tyrosine Kinase (BTK) | Representative BTK Degrader | ~10 | Mantle Cell Lymphoma |
| Cyclin-Dependent Kinase 9 (CDK9) | Representative CDK9 Degrader | 47 | MV4-11 |
| Epidermal Growth Factor Receptor (EGFR) | Representative EGFR Degrader | 46.82 | NCI-H1975 |
| BCR-ABL | Representative BCR-ABL Degrader | 0.35 | K562 |
Note: The data presented in these tables are compiled from various sources and are intended to be representative of CRBN-based kinase PROTACs with short PEG linkers. Actual values for a specific PROTAC utilizing the this compound linker must be determined experimentally.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation of PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Kinase Degradation
This protocol is a standard method to quantify the reduction in target kinase levels following PROTAC treatment.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
PROTAC with this compound linker
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target kinase
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target kinase signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
References
Application Notes and Protocols for Bis-PEG3-Phthalimide in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-PEG3-phthalimide as a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. The information provided details its mechanism of action, protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and representative data for the evaluation of these novel therapeutic agents.
Introduction
This compound is a chemical entity that incorporates a phthalimide (B116566) moiety, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a polyethylene (B3416737) glycol (PEG) linker.[1][2] This structure is instrumental in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] PROTACs function by simultaneously binding to a target protein and an E3 ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
The phthalimide group is derived from thalidomide (B1683933) and its analogs, which are known to bind to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][6] The PEG3 linker provides a flexible and hydrophilic spacer, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[3][7][] The length of the PEG linker is a critical parameter that can influence the stability of the ternary complex and the efficiency of protein degradation.[4][] By utilizing this compound in PROTAC synthesis, researchers can create potent and selective protein degraders for therapeutic intervention in various diseases, including cancer.[9]
Key Advantages of this compound in PROTAC Development
-
Targeted Protein Degradation: Enables the development of therapeutics that eliminate disease-causing proteins rather than just inhibiting them.[6][9]
-
E3 Ligase Recruitment: The phthalimide moiety specifically recruits the widely expressed Cereblon E3 ligase.[1][6]
-
Improved Physicochemical Properties: The hydrophilic PEG3 linker can enhance the solubility and bioavailability of the PROTAC.[3][7]
-
Modular Design: Serves as a versatile building block for the modular synthesis of a wide range of PROTACs against different target proteins.[5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC synthesized using a this compound-based linker.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables provide representative data for the characterization of a hypothetical PROTAC, "dBET1," synthesized using a this compound linker to target the BRD4 protein.[6][9]
Table 1: Biochemical and Cellular Activity of dBET1
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| BRD4 BD1 | 150 nM | Binding affinity of the PROTAC to the first bromodomain of BRD4. |
| BRD4 BD2 | 250 nM | Binding affinity of the PROTAC to the second bromodomain of BRD4. |
| Cereblon (CRBN) | 1.5 µM | Binding affinity of the phthalimide moiety to the E3 ligase Cereblon. |
| Degradation Potency | ||
| DC50 (BRD4) | 25 nM | Concentration of PROTAC required to degrade 50% of BRD4 in cells. |
| Dmax (BRD4) | >95% | Maximum percentage of BRD4 degradation achieved. |
| Cellular Proliferation | ||
| GI50 (MV4;11 cells) | 50 nM | Concentration of PROTAC that causes 50% growth inhibition in a cancer cell line. |
Table 2: Comparison of PROTAC Linker Length on Degradation Efficiency
| Linker | DC50 (BRD4) | Dmax (BRD4) |
| PEG2 | 50 nM | ~90% |
| PEG3 | 25 nM | >95% |
| PEG4 | 40 nM | ~92% |
| PEG5 | 75 nM | ~85% |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using a functionalized this compound derivative.
Protocol 1: Synthesis of a PROTAC (e.g., dBET1)
This protocol describes the conjugation of a target protein ligand (e.g., JQ1-amine) to a functionalized this compound acid.
Materials:
-
JQ1-amine (or other amine-functionalized target protein ligand)
-
This compound acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve this compound acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add JQ1-amine (1 equivalent) to the reaction mixture.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a small amount of water.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Caption: Workflow for the synthesis of a PROTAC.
Protocol 2: In-Vitro Protein Degradation Assay (Western Blot)
This protocol is for assessing the ability of a PROTAC to induce the degradation of a target protein in a cell line.
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4;11 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 18 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Logical Relationships in PROTAC Design
The successful design of a PROTAC involves the careful consideration of the interplay between its three main components.
Caption: Logical relationships of PROTAC components.
For research use only. Not for use in diagnostic procedures.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
Application Notes and Protocols for Assessing the Efficacy of Bis-PEG3-phthalimide as a Cereblon-Recruiting Moiety for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This induced proximity results in the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
The phthalimide (B116566) moiety is a well-established structural motif found in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3] These molecules are known to bind to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3][4] This interaction can be harnessed to recruit CRBN for the targeted degradation of specific proteins.
Bis-PEG3-phthalimide is a chemical tool featuring two phthalimide groups connected by a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker. This structure makes it a putative homobifunctional CRBN-recruiting molecule. While it could potentially dimerize CRBN, its primary utility in drug development is as a precursor or building block for the synthesis of PROTACs. By conjugating a ligand for a specific POI to one of the phthalimide moieties (or a derivative thereof), this compound can serve as a versatile platform for creating novel protein degraders. The PEG linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[5][6]
These application notes provide a comprehensive experimental framework for researchers to assess the efficacy of this compound as a CRBN-recruiting moiety in the context of a PROTAC. The protocols detailed below cover the essential steps from confirming CRBN engagement to evaluating in vivo anti-tumor activity.
Proposed Mechanism of Action
A PROTAC synthesized using a this compound-derived scaffold is designed to induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. The phthalimide component of the PROTAC binds to CRBN, while the other ligand binds to the POI. This brings the E3 ligase complex into close proximity with the target, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to engage another target protein.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis-PEG3-phthalimide in In-Cell Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[3] Linkers based on polyethylene (B3416737) glycol (PEG) are frequently used due to their hydrophilicity and flexible nature, which can facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
Bis-PEG3-phthalimide is a linker building block used in the synthesis of PROTACs. The phthalimide (B116566) moiety is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-DDB1 E3 ubiquitin ligase complex.[4][5] By incorporating this compound into a PROTAC, researchers can direct the degradation of a specific protein of interest through the CRBN-mediated ubiquitination pathway.
These application notes provide detailed protocols for utilizing PROTACs synthesized with this compound in in-cell targeted protein degradation assays, focusing on the key experimental workflows and data analysis.
Mechanism of Action
A PROTAC synthesized using a this compound linker operates by hijacking the cell's ubiquitin-proteasome system. The phthalimide portion of the molecule binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the protein of interest. This forms a ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase.[1][6] This proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to engage in further rounds of degradation.[1][6]
Figure 1. PROTAC-mediated protein degradation pathway via Cereblon recruitment.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[6][7] The following table presents representative data for a hypothetical PROTAC utilizing a PEG3 linker and a phthalimide-based E3 ligase ligand, targeting the protein BRD4.
| Parameter | Value | Description |
| Target Protein | BRD4 | A member of the BET family of proteins. |
| E3 Ligase Recruited | Cereblon (CRBN) | Recruited by the phthalimide moiety. |
| Cell Line | THP-1 | Human acute monocytic leukemia cell line. |
| Treatment Time | 18 hours | Duration of cell exposure to the PROTAC. |
| DC50 | 50 nM | The concentration of PROTAC that induces 50% degradation of the target protein. |
| Dmax | >90% | The maximum achievable degradation of the target protein. |
Note: This data is representative and intended for illustrative purposes. Actual values will be target and cell-line dependent and must be determined experimentally.
Experimental Protocols
A crucial step in the evaluation of a new PROTAC is the in-cell assay to confirm target protein degradation. The following is a detailed protocol for a Western blot-based assay to quantify the degradation of a target protein.
Experimental Workflow
Figure 2. Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Protocol 1: In-Cell Western Blot for Protein Degradation
This protocol details the steps to determine the extent of target protein degradation in cultured cells after treatment with a PROTAC.
Materials and Reagents:
-
Cell line expressing the protein of interest (e.g., THP-1, HeLa)
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere and grow overnight.[1]
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range for DC50 determination is 0.1 nM to 10 µM.[7]
-
Aspirate the old medium and treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, place the plates on ice and wash the cells twice with ice-cold PBS.[9]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) supplemented with inhibitors.[9]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[9]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Run the gel to achieve adequate protein separation.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.[9]
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
-
Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[9]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of protein degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This protocol is used to confirm that the observed protein degradation is mediated by the proteasome.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-treat the cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) for 1-2 hours before adding the PROTAC.
-
Add the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50) and co-incubate for the desired time.
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that the PROTAC-mediated degradation is proteasome-dependent.[11]
Conclusion
PROTACs synthesized with this compound are powerful tools for inducing the degradation of specific proteins of interest by recruiting the E3 ligase Cereblon. The protocols outlined in these application notes provide a robust framework for the in-cell evaluation of these molecules. Careful execution of these experiments and rigorous data analysis are essential for determining the efficacy and mechanism of action of novel PROTACs, thereby accelerating the development of new therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in PROTACs for drug targeted protein research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Permeability Assays for Bis-PEG3-phthalimide-based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] A PROTAC molecule consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5][6] The "bis-PEG3-phthalimide" moiety refers to a common structural component used in the linker and/or E3 ligase ligand, often derived from thalidomide (B1683933) or its analogs, which recruit the Cereblon (CRBN) E3 ligase. The polyethylene (B3416737) glycol (PEG) component is frequently used to modulate physicochemical properties such as solubility.[5][6][7]
A critical challenge in PROTAC development is ensuring adequate cell permeability to enable the molecule to reach its intracellular targets.[1][8] Due to their high molecular weight and large polar surface area, many PROTACs fall outside the typical "Rule of 5" chemical space associated with orally bioavailable drugs, making cell permeability a significant hurdle.[1][8] Therefore, accurately assessing the cell permeability of novel PROTACs, such as those with this compound components, is essential for their successful development.[1][9]
This document provides detailed application notes and protocols for three key assays used to evaluate the cell permeability of these PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Cell-Based Permeability Assay, and the Cellular Uptake Assay using LC-MS/MS.
Overview of Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane. It is a cost-effective method for early-stage screening of compounds based on their passive permeability.[10][11]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13][14] It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.[8][14]
-
Cellular Uptake Assay (LC-MS/MS): This assay directly measures the intracellular concentration of a PROTAC in a specific cell line over time. It provides a direct measure of how much compound is accumulating inside the cells.[15]
Data Presentation
The following tables provide examples of how to present quantitative data from cell permeability assays for this compound-based PROTACs. The data shown are illustrative and should be replaced with experimental results.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Linker Composition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | High Permeability Control (e.g., Propranolol) Papp (x 10⁻⁶ cm/s) |
| PROTAC-A | This compound | 0.9 | 21.5 |
| PROTAC-B | bis-PEG6-phthalimide | 0.5 | 21.5 |
| PROTAC-C | Alkyl-C8-phthalimide | 1.8 | 21.5 |
Note: Data are illustrative. Longer PEG chains can sometimes decrease passive permeability.[16][17]
Table 2: Caco-2 Permeability Data for a Representative PROTAC
| PROTAC ID | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| PROTAC-D | 1.1 | 7.7 | 7.0 |
Note: An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[13]
Table 3: Cellular Uptake Data for a Representative PROTAC in HEK293 Cells
| Time (hours) | Extracellular Concentration (nM) | Intracellular Concentration (nM) |
| 1 | 100 | 15 |
| 4 | 100 | 42 |
| 24 | 100 | 95 |
Note: Data are illustrative and should be determined experimentally for each specific PROTAC and cell line.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for the PAMPA assay.
Caption: Experimental workflow for the Caco-2 permeability assay.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound-based PROTAC across an artificial lipid membrane.[10]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.[10]
-
Donor Solution Preparation: Prepare a 10 µM solution of the test PROTAC and control compounds in PBS.[10]
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[10]
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[10]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[10]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[10]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.[10]
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[10][18]
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (V_D + V_A) * C_A(t) / (V_D * C_D(0))) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Surface area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in acceptor well at time t
-
C_D(0) = Initial concentration in donor well
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a this compound-based PROTAC across a Caco-2 cell monolayer.[12][13]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[10][12]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[10][14]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[10] c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[10]
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[10] c. Incubate and collect samples as described for the A-B direction.[10]
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[10][19]
Calculations:
-
Papp (A-B and B-A): Calculated using a similar formula as for PAMPA, where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[10]
-
Efflux Ratio: (Papp B-A) / (Papp A-B)
Protocol 3: Cellular Uptake Assay using LC-MS/MS
Objective: To quantify the intracellular accumulation of a this compound-based PROTAC in a target cell line.
Materials:
-
Target cell line (e.g., HEK293, or a cancer cell line relevant to the PROTAC's target)
-
Cell culture plates (e.g., 12-well or 24-well)
-
Cell culture medium
-
PBS, ice-cold
-
Lysis buffer (e.g., RIPA buffer or methanol/water mixture)
-
Test PROTAC
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Compound Treatment: Remove the culture medium and add fresh medium containing the test PROTAC at a final concentration (e.g., 100 nM).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Cell Washing: At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Cell Lysis: Add a known volume of lysis buffer to each well to lyse the cells and release the intracellular contents. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant for analysis. A protein precipitation step with acetonitrile (B52724) may be necessary.[18]
-
Analysis: Determine the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method. A standard curve prepared in the matrix of the cell lysate should be used for accurate quantification.[20]
Calculation: The intracellular concentration can be calculated based on the measured amount of PROTAC in the lysate and the estimated average cell volume. The results are often expressed as pmol/10⁶ cells or as an intracellular concentration in nM.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis and Screening of a Bis-PEG3-Phthalimide PROTAC Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a library of Proteolysis Targeting Chimeras (PROTACs) utilizing a phthalimide-PEG3-acid building block for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. The protocols detailed below are intended for professionals familiar with standard organic synthesis and cell biology techniques. This modular approach is designed for the efficient generation of a PROTAC library for screening against a variety of protein targets.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality. They are designed to co-opt the cell's native protein degradation machinery—specifically the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three essential components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity-induced event leads to the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[3][4] A key advantage of PROTACs is their catalytic mode of action; after a target protein is degraded, the PROTAC is released and can engage another target protein molecule.[2][5]
The linker is a critical element in PROTAC design, as its length, composition, and attachment points significantly impact the stability and geometry of the ternary complex, thereby influencing degradation efficiency.[5] Polyethylene glycol (PEG) linkers are frequently utilized due to their ability to enhance solubility, improve cell permeability, and provide synthetic versatility.[4] Phthalimide-based moieties, such as those derived from thalidomide, are widely used ligands for the E3 ligase Cereblon (CRBN).[3][6]
PROTAC Mechanism of Action and Targeted Signaling Pathway
The primary mechanism of action for a PROTAC involves the formation of a ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[3][4] The degradation of the target protein can have profound effects on downstream signaling pathways.
A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes, including c-MYC.[6][7] By degrading BRD4, a PROTAC can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
Caption: PROTAC-mediated degradation of BRD4 and its effect on the c-MYC signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of Phthalimide-PEG3-Acid Building Block
This protocol describes the synthesis of a key building block for the PROTAC library, connecting the phthalimide (B116566) E3 ligase ligand to a PEG3 linker with a terminal carboxylic acid for subsequent coupling.
Materials:
-
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Step 1: Alkylation. To a solution of 4-aminophthalimide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 eq) and heat the reaction to 80 °C for 16 hours.
-
Step 2: Work-up. Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 3: Purification. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
-
Step 4: Boc Deprotection. Dissolve the intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Step 5: Finalization. Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting phthalimide-PEG3-amine can be used directly or further modified to the corresponding carboxylic acid via reaction with succinic anhydride.
Protocol 2: Parallel Synthesis of a PROTAC Library
This protocol details the parallel synthesis of a PROTAC library via amide coupling of the phthalimide-PEG3-acid building block with a library of amine-containing POI ligands in a 96-well plate format.
Materials:
-
Phthalimide-PEG3-acid (from Protocol 1)
-
Library of amine-containing POI ligands (dissolved in DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DMSO
-
96-well reaction block
Procedure:
-
Step 1: Reagent Preparation. Prepare a stock solution of phthalimide-PEG3-acid (1.0 eq) in anhydrous DMF. Prepare a stock solution of HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Step 2: Dispensing POI Ligands. Dispense the library of amine-containing POI ligands (1.1 eq) into the wells of the 96-well reaction block.
-
Step 3: Amide Coupling. To each well, add the phthalimide-PEG3-acid solution, followed by the HATU/DIPEA solution.[8]
-
Step 4: Reaction. Seal the reaction block and shake at room temperature for 4-12 hours. Monitor the progress of a representative reaction by LC-MS.
-
Step 5: Direct-to-Biology Screening. Upon completion, the crude reaction mixtures can be diluted directly in cell culture medium for high-throughput screening without purification. This "Direct-to-Biology" approach significantly accelerates the discovery process.
Caption: A "Direct-to-Biology" workflow for rapid PROTAC library synthesis and screening.
Protocol 3: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTACs.[1][9]
Materials:
-
Cultured cells expressing the POI
-
PROTAC library stock solutions (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest.[1] Allow cells to adhere overnight. Treat cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (DMSO).[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[9][10] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5-10 minutes.[9] Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[1] Incubate with the primary POI antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal.[9] Strip the membrane and re-probe for a loading control. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
Protocol 4: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a live-cell method to quantify the binding of PROTACs to the target protein.[11] It measures the competition between the PROTAC and a fluorescent tracer for binding to a NanoLuc® luciferase-tagged target protein.[12]
Materials:
-
HEK293 cells
-
Vector for expressing the POI-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® tracer specific for the POI
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Transfection: Prepare a transfection mix in Opti-MEM® containing the POI-NanoLuc® fusion vector. Add the mix to a suspension of HEK293 cells and culture for approximately 24 hours to allow for protein expression.[11][13]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of the assay plate.
-
Compound Addition: Prepare serial dilutions of the PROTACs. Add the diluted PROTACs to the wells containing the cells. Include a "no compound" vehicle control.
-
Tracer Addition and Equilibration: Add the NanoBRET® tracer to all wells at a pre-determined optimal concentration.[11] Allow the plate to equilibrate for 2 hours at 37 °C in a CO₂ incubator.[13]
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate (with inhibitor) to all wells. Read the plate within 20 minutes on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.[13]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the target engagement potency.[11]
Data Presentation and Interpretation
Quantitative data from the screening assays should be compiled to compare the efficacy of the PROTAC library. Key parameters include DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level) from Western blot analysis, and IC₅₀ (half-maximal inhibitory concentration) from the NanoBRET™ assay.
Table 1: Representative Screening Data for a BRD4-Targeting PROTAC Library
| PROTAC ID | POI Ligand Moiety | Linker Variation | DC₅₀ (nM) [Western Blot] | Dₘₐₓ (%) [Western Blot] | IC₅₀ (nM) [NanoBRET™ TE] |
| PROTAC-01 | JQ1-amine | Standard PEG3 | <1 | >90 | 15 |
| PROTAC-02 | OTX015-amine | Standard PEG3 | 5 | >95 | 25 |
| PROTAC-03 | ABBV-075-amine | Standard PEG3 | 165 | ~90 | 180 |
| PROTAC-04 | JQ1-amine | PEG2 | 15 | ~85 | 40 |
| PROTAC-05 | JQ1-amine | PEG4 | 2 | >90 | 20 |
| Negative Ctrl | JQ1-amine (inactive) | Standard PEG3 | >10,000 | <10 | >10,000 |
Data are hypothetical and based on representative values from the literature for BRD4-targeting PROTACs.[7]
Interpretation:
-
A lower DC₅₀ value indicates a more potent degrader.
-
A higher Dₘₐₓ value indicates a more efficacious degrader.
-
A lower IC₅₀ value from the NanoBRET™ assay indicates stronger target engagement in live cells.
-
Comparing data across the library (e.g., PROTAC-01, -04, -05) can reveal structure-activity relationships (SAR) related to linker length and POI ligand choice.
-
The "Hook Effect" may be observed at high PROTAC concentrations, where efficacy decreases due to the formation of binary complexes instead of the productive ternary complex.[14] It is crucial to test a wide range of concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 13. eubopen.org [eubopen.org]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phthalimide-PEG Linkers in Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the targeted degradation of proteins has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this strategy. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The structure of a PROTAC is modular, consisting of three key components: a ligand that binds to the POI, a ligand that engages an E3 ligase, and a linker that connects these two moieties. The phthalimide (B116566) functional group is a widely utilized E3 ligase ligand, known for its ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] The polyethylene (B3416737) glycol (PEG) chain is a commonly employed linker component, valued for its ability to enhance solubility, improve cell permeability, and provide a flexible scaffold.[4][5][6][7]
This document provides detailed application notes and protocols relevant to the use of phthalimide-PEG linkers, with a focus on the conceptual application of a "Bis-PEG3-phthalimide" type structure in the synthesis and evaluation of PROTACs for targeted protein degradation. While specific quantitative data and established protocols for "this compound" are not extensively documented in publicly available literature, the principles outlined herein are based on well-established practices in PROTAC design and synthesis using closely related phthalimide-PEG linkers.
Application Notes: Phthalimide-PEG Linkers in PROTAC Design
The strategic use of phthalimide-PEG linkers is central to the development of effective PROTACs that hijack the Cereblon E3 ligase. The phthalimide moiety serves as the "warhead" for CRBN, while the PEG linker provides the necessary spacing and flexibility to allow for the formation of a stable and productive ternary complex between the POI and CRBN.[1]
Key Considerations in PROTAC Design using Phthalimide-PEG Linkers:
-
Linker Length and Composition: The length of the PEG chain is a critical parameter that influences the geometry and stability of the ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in unproductive binding. The PEG3 unit offers a balance of flexibility and defined length.
-
Attachment Points: The points at which the linker is attached to the POI ligand and the phthalimide moiety can significantly impact the efficacy of the PROTAC. These attachment points should be chosen to minimize disruption of the binding of each ligand to its respective protein.
-
Physicochemical Properties: The PEG component of the linker generally improves the aqueous solubility and cell permeability of the PROTAC, which are crucial for its biological activity.[4][5][7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing a phthalimide-PEG linker to recruit Cereblon is a multi-step process within the cell's ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of a PROTAC using a phthalimide-PEG linker. These should be adapted and optimized for specific target proteins and ligands.
Protocol 1: Synthesis of a Phthalimide-PEG-POI Ligand PROTAC
This protocol describes a modular approach to PROTAC synthesis, which involves the coupling of a phthalimide-PEG linker intermediate to a POI ligand.
Workflow for PROTAC Synthesis:
Caption: General workflow for PROTAC synthesis.
Materials:
-
Phthalimide-PEG3-carboxylic acid
-
Amine-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for HPLC purification
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve the phthalimide-PEG3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Amide Coupling:
-
In a separate flask, dissolve the amine-containing POI ligand (1.1 eq) in anhydrous DMF.
-
Add the solution of the POI ligand to the activated phthalimide-PEG3-carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Workflow for Protein Degradation Assay:
Caption: Experimental workflow for protein degradation assay.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of protein degradation).
-
Quantitative Data Presentation
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Hypothetical PROTAC A | Phthalimide-PEG3 | 25 | >90 | Cancer Cell Line 1 |
| Hypothetical PROTAC B | Phthalimide-PEG5 | 50 | >85 | Cancer Cell Line 1 |
| Hypothetical PROTAC C | Phthalimide-PEG3 | 15 | >95 | Cancer Cell Line 2 |
Note: The efficacy of a PROTAC is highly dependent on the specific POI, the POI ligand, the cell line, and the experimental conditions. The data presented here are for illustrative purposes only.
Conclusion
Phthalimide-PEG linkers are integral components in the design of PROTACs for targeted protein degradation via the Cereblon E3 ligase pathway. The modular nature of PROTAC synthesis allows for the systematic optimization of linker length and composition to achieve potent and selective degradation of a protein of interest. The protocols and application notes provided herein offer a foundational framework for researchers, scientists, and drug development professionals to design, synthesize, and evaluate novel PROTACs incorporating the phthalimide-PEG motif. Further research and publication of data on specific linkers such as this compound will continue to advance the field of targeted protein degradation.
References
- 1. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
Troubleshooting & Optimization
Optimizing Bis-PEG3-phthalimide linker length for ternary complex formation.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Bis-PEG3-phthalimide linker length in Proteolysis Targeting Chimeras (PROTACs) to ensure efficient ternary complex formation and target protein degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue 1: Strong binary binding is observed, but there is no significant target degradation.
Question: My PROTAC successfully binds to both the target protein and the CRBN E3 ligase in individual biochemical assays, but I don't see any degradation in cellular assays. What is the likely cause related to the linker?
Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]
-
Suboptimal Linker Length: The this compound linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and CRBN.[][4] Conversely, if the linker is too long, it might not effectively bring the two proteins into the necessary proximity for efficient ubiquitin transfer, or it could create a flexible, unstable complex.[1][2] The optimal length is highly dependent on the specific target and must be determined empirically.[4]
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the PEG linker, might prevent it from efficiently crossing the cell membrane to reach its intracellular target.[1] While PEG linkers can improve solubility, longer chains can increase the molecular weight and polar surface area, potentially reducing permeability.[1][5]
-
Negative Cooperativity: The binding of one protein to the PROTAC may be sterically or allosterically hindering the binding of the second protein. This prevents the formation of the essential ternary complex.
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to empirically identify the optimal length for your specific target-ligase pair.[2][6]
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure cell permeability.[1][5] If permeability is low, consider synthesizing PROTACs with shorter PEG linkers or alternative, more hydrophobic linkers.[5]
-
Confirm Cellular Target Engagement: Employ in-cell assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC can bind its target within a cellular environment.[2][6][7] This helps to differentiate between poor permeability and an unproductive ternary complex.
-
Measure Ternary Complex Formation Directly: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure the formation and stability of the ternary complex.[2] These assays can also determine the cooperativity of the system.
Issue 2: The dose-response curve shows a "hook effect".
Question: My PROTAC shows decreased degradation efficacy at higher concentrations. What is this phenomenon and how is it related to the linker?
Answer: This is known as the "hook effect".[1][6] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC:Target or PROTAC:CRBN) rather than the productive ternary complex.[6] These binary complexes are non-productive and compete with ternary complex formation, thus reducing degradation efficiency.[1]
While primarily concentration-dependent, the linker design can influence the severity of the hook effect. A well-designed linker that promotes positive cooperativity can help stabilize the ternary complex over the binary ones, mitigating this effect.[1]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Analysis: Conduct degradation experiments over a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax).[6]
-
Enhance Cooperativity: As part of your linker optimization, use biophysical assays like SPR or ITC to measure the cooperativity factor (alpha). An alpha value greater than 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complexes. Prioritize linkers that promote higher cooperativity.
Issue 3: Inconsistent results are observed between biochemical and cellular assays.
Question: My PROTAC efficiently forms a ternary complex with purified proteins in vitro, but it shows weak or no activity in cells. Why the discrepancy?
Answer: Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[6] Several factors can influence PROTAC activity in cells:
-
Cellular Uptake and Efflux: As mentioned, the PROTAC must be able to cross the cell membrane. It may also be a substrate for cellular efflux pumps, reducing its intracellular concentration.
-
PROTAC Stability: The PROTAC could be rapidly metabolized or degraded within the cell.[6]
-
Endogenous Protein Levels: The relative concentrations of the target protein and CRBN in the cell line can impact the equilibrium of ternary complex formation.[6]
Troubleshooting Steps:
-
Validate with Orthogonal In-Cell Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation in a more physiologically relevant context.[6][7]
-
Evaluate Compound Stability: Use LC-MS/MS to measure the stability of your PROTAC in cell culture medium and cell lysates over time.[6]
-
Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your chosen cell model.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC? A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (in this case, the phthalimide (B116566) moiety recruits CRBN), and a chemical linker connecting them.[4][8] The linker is a critical component that bridges the target protein and the E3 ligase, facilitating the formation of a stable ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[4][9]
Q2: How does the length of the PEG linker impact PROTAC activity? Linker length is a crucial parameter.[4] An optimal length correctly positions the target protein and E3 ligase for efficient ubiquitination.[4] If the linker is too short, it can cause steric clashes, preventing ternary complex formation.[4][10] If it's too long, it may not effectively bring the proteins together, resulting in a non-productive complex and reduced degradation.[4][10]
Q3: Why are PEG linkers like this compound commonly used? Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, which can improve the solubility of the often large and lipophilic PROTAC molecule.[][4] Their flexibility allows the two ligands to adopt various conformations, which can be beneficial for enabling the formation of a productive ternary complex.[4][5]
Q4: Can a longer PEG linker negatively impact my PROTAC? Yes. While PEG linkers can improve solubility, increasing the number of PEG units can also increase the molecular weight and polar surface area. This may reduce the PROTAC's ability to passively diffuse across the cell membrane, leading to poor cellular activity despite good biochemical potency.[1][5]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy
This table summarizes data from various studies, illustrating how optimal linker length is dependent on the specific target and E3 ligase pair.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference(s) |
| ERα | CRBN | 16 | [10] |
| p38α | CRBN | 15-17 | |
| CRBN (homo-PROTAC) | CRBN | 8 | [10] |
Note: The optimal linker length is highly system-dependent and requires empirical testing.
Table 2: Biophysical Parameters for PROTAC-Induced Ternary Complexes
This table provides examples of biophysical data for well-characterized PROTACs. Cooperativity (α) is a key measure of ternary complex stability.
| PROTAC | Target Protein | E3 Ligase | Binary K D (PROTAC to Target) | Binary K D (PROTAC to E3) | Cooperativity (α) | Assay(s) | Reference(s) |
| MZ1 | Brd4 BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | 15 (ITC), 26 (SPR) | SPR, ITC | [11] |
| 15b | Brd4 BD2 | VHL | - | 600 nM | 15 | 19F NMR |
Note: Cooperativity (α) > 1 indicates that the binding of the second protein is enhanced after the first has bound, signifying a stable ternary complex.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance)
SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[2][]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein and CRBN E3 ligase complex
-
This compound PROTAC variants
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Covalently immobilize the CRBN E3 ligase complex onto the sensor chip surface via amine coupling. Prepare a reference flow cell in the same way but without the protein to subtract non-specific binding.[2]
-
Binary Binding Analysis (PROTAC to CRBN): Flow a series of concentrations of the PROTAC over the immobilized CRBN to measure the binary binding affinity (K D ).
-
Binary Binding Analysis (PROTAC to Target): In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to determine its binary binding affinity.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a series of concentrations of the target protein pre-incubated with a fixed, saturating concentration of the PROTAC over the immobilized CRBN surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rates (k on ), dissociation rates (k off ), and equilibrium dissociation constants (K D ) for both binary and ternary interactions. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
Protocol 2: Cellular Target Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PROTAC stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9] Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC 50 (concentration for 50% degradation) and D max (maximum degradation) values.[9]
Mandatory Visualizations
Caption: PROTAC mechanism of action, hijacking the ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low degradation efficiency with Bis-PEG3-phthalimide PROTACs
Welcome to the technical support center for Bis-PEG3-phthalimide PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A1: A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein.[1] It consists of three key components: a ligand that binds to your protein of interest (POI), a phthalimide (B116566) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a Bis-PEG3 linker that connects the two ligands.[2][3] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][5] The PROTAC is then released to engage in another degradation cycle, allowing it to act catalytically.[1]
Q2: What is the role of the Bis-PEG3 linker in my PROTAC's activity?
A2: The linker is a critical determinant of a PROTAC's efficacy and is not just a simple spacer.[4][6] The Bis-PEG3 linker in your PROTAC influences several key factors:
-
Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the stability and geometry of the ternary complex.[7][8] An optimal linker length facilitates productive interactions between the POI and the E3 ligase.[9][10]
-
Physicochemical Properties: PEG linkers can improve the solubility and cell permeability of the PROTAC molecule, which can be challenging for these larger molecules.[1][11]
-
Selectivity: The linker can influence the selectivity of the PROTAC by orienting the POI and E3 ligase in a way that favors the degradation of the intended target over other proteins.[8]
Q3: What are the essential positive and negative controls for my protein degradation experiment?
A3: Including proper controls is critical for interpreting your results accurately.[12]
-
Vehicle Control (e.g., DMSO): This serves as the baseline for comparing the effect of your PROTAC.[13]
-
Positive Control PROTAC: A well-characterized PROTAC known to degrade your POI or another target in your experimental system confirms that the cellular machinery for degradation is functional.[12]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of your POI, confirming that the degradation is proteasome-dependent.[12][14]
-
Negative Control Compound: A structurally similar but inactive version of your PROTAC (e.g., an epimer of the phthalimide moiety that doesn't bind CRBN) helps to confirm that the observed degradation is specific to the intended mechanism.[12]
-
E3 Ligase Ligand Only: Using the phthalimide portion of your PROTAC alone helps assess any off-target effects of the E3 ligase binder.[12]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[12][15] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[15] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[15]
Troubleshooting Guide: Low Degradation Efficiency
Issue 1: I am not observing any degradation of my target protein.
This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.
-
Diagram: Troubleshooting Workflow for No Degradation
Troubleshooting workflow for no protein degradation.
| Potential Cause | Recommended Action |
| Poor PROTAC Integrity or Stability | Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[16] Degradation during storage or in media can occur. Consider resynthesizing or using a fresh batch. |
| Low E3 Ligase (CRBN) Expression | Confirm that your cell line expresses sufficient levels of Cereblon (CRBN).[13] Low CRBN expression is a common reason for the failure of phthalimide-based PROTACs.[13] Use a cell line with known high CRBN expression as a positive control. |
| Lack of Target Engagement | Ensure your PROTAC can independently bind to both the target protein (POI) and CRBN (binary engagement).[16] This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[17][18] |
| Failure of Ternary Complex Formation | Even with binary engagement, a stable and productive ternary complex may not form.[14][18] The linker length or geometry may be suboptimal.[6][8] Ternary complex formation can be evaluated using techniques like TR-FRET or co-immunoprecipitation (Co-IP).[14][19] |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[20][21] Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[20] |
| Inactive Proteasome | Ensure the proteasome is active in your cells.[14] Include a positive control for proteasome-mediated degradation. |
Issue 2: My PROTAC shows incomplete degradation or the effect plateaus at a low level (high Dmax).
| Potential Cause | Recommended Action |
| High Rate of Protein Synthesis | The cell may be synthesizing new POI at a rate that counteracts the PROTAC-induced degradation.[14][16] Perform a cycloheximide (B1669411) chase experiment to inhibit new protein synthesis and assess the true degradation rate. |
| Deubiquitinase (DUB) Activity | The ubiquitin tags on the POI may be rapidly removed by deubiquitinating enzymes (DUBs) before the protein can be degraded.[16] Co-treatment with a broad-spectrum DUB inhibitor may enhance degradation. |
| Suboptimal Ternary Complex Stability | The ternary complex may be too transient for efficient ubiquitination.[14] This is an intrinsic property of the molecule, and redesigning the PROTAC with a different linker may be necessary to improve cooperativity.[6] |
| "Hook Effect" | As mentioned in the FAQs, high concentrations of the PROTAC can be inhibitory.[12][15] Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[15] |
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[12] The linker plays a crucial role in these parameters.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| Compound A | PEG2 | 150 | 70 |
| Compound B | Bis-PEG3 | 50 | 95 |
| Compound C | PEG4 | 100 | 85 |
| Compound D | PEG5 | 250 | 60 |
Note: This is example data illustrating the principle that linker length must be optimized. The optimal length is target-dependent.[9][10]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the amount of a target protein in cells after treatment with a PROTAC.[13][14]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and the appropriate controls (e.g., DMSO, MG132) for a predetermined amount of time (e.g., 2-24 hours).[13][14]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.[14]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the POI.[14] Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13] Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).[13]
-
Diagram: Western Blot Workflow
A typical workflow for Western Blot analysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-CRBN ternary complex in a cellular context.[14]
-
Cell Treatment: Treat cells with an effective concentration of your PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).[13]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.[13]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your POI or CRBN, coupled to protein A/G beads.
-
Washing: Wash the beads several times with cold IP lysis buffer to remove non-specifically bound proteins.[13]
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of the POI, CRBN, and other components of the E3 ligase complex. An increased association between the POI and CRBN in the presence of the PROTAC indicates ternary complex formation.
Signaling Pathway Visualization
-
Diagram: PROTAC-Mediated Protein Degradation Pathway
The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of a Bis-PEG3-phthalimide conjugate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Bis-PEG3-phthalimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of a this compound conjugate?
A this compound conjugate is an amphiphilic molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) components. The two phthalimide (B116566) groups are hydrophobic, while the polyethylene (B3416737) glycol (PEG3) linker is hydrophilic.[1][2][3] This dual nature means that while the PEG spacer enhances overall water solubility compared to the parent phthalimide molecule, the conjugate may still exhibit limited solubility in purely aqueous buffers, especially at high concentrations.[4][5] Phthalimide itself is slightly soluble in water but more soluble in organic solvents like ethanol (B145695) and acetone.[6][7]
Q2: My this compound conjugate is not dissolving in my aqueous buffer (e.g., PBS). What is the first thing I should do?
This is a common issue. The standard and recommended first step is to dissolve the conjugate in a minimal amount of a dry, water-miscible organic solvent to create a concentrated stock solution.[8] Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent choices for this purpose.[1][3] Once fully dissolved, this stock solution can be added dropwise to your aqueous buffer, preferably while vortexing or stirring, to achieve the desired final concentration. Ensure the final concentration of the organic solvent remains low (typically <10%) to avoid denaturing proteins or affecting cell viability in biological assays.[1][8]
Q3: I'm observing precipitation when I add my concentrated DMSO stock solution to my aqueous buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when the conjugate's concentration exceeds its solubility limit in the final aqueous medium. Several strategies can be employed to overcome this:
-
Use of Co-solvents : Adding a water-miscible organic solvent to the final aqueous buffer can increase the solubility of hydrophobic compounds.[9][10] Solvents like ethanol, propylene (B89431) glycol, or polyethylene glycols (PEGs) can be effective.[11][]
-
pH Adjustment : The solubility of phthalimide-containing compounds can be highly dependent on pH.[6][13] The N-H proton of the phthalimide ring is acidic (pKa ≈ 8.3), allowing it to be deprotonated under basic conditions.[7][14][15] This creates a charged, more water-soluble species.
-
Inclusion Complexation : Using cyclodextrins can significantly enhance the aqueous solubility of hydrophobic molecules.[16][17][18] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the phthalimide portions of the conjugate, effectively shielding them from water and improving solubility.[19][20]
-
Lower the Final Concentration : If possible, working at a lower final concentration of the conjugate may prevent precipitation.
Q4: How exactly does pH adjustment improve the solubility of a this compound conjugate?
The phthalimide group contains an imide proton (N-H) that is weakly acidic, with a pKa value of approximately 8.3.[7][14] In aqueous solutions with a pH above this pKa, the proton is removed, leaving a negatively charged nitrogen atom. This ionization process converts the neutral, less soluble molecule into an anionic salt, which is significantly more soluble in water.[7][13] Therefore, adjusting the pH of your aqueous buffer to a range of 8.5 to 9.0 can dramatically improve the solubility of the conjugate.
Troubleshooting Guide: Solubility Enhancement
The table below summarizes common issues and recommended solutions for improving the solubility of your this compound conjugate.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Precipitation in Aqueous Buffer | The conjugate's concentration exceeds its solubility limit in the final buffer. | 1. Co-Solvent Addition: Introduce a water-miscible co-solvent (e.g., ethanol, PEG 400) into the aqueous buffer before adding the conjugate stock. This reduces the polarity of the solvent, increasing the solubility of non-polar molecules.[][21] 2. pH Adjustment: Increase the buffer pH to >8.3. This deprotonates the phthalimide imide group, forming a more soluble salt.[6][7] 3. Use of Cyclodextrins: Formulate the conjugate with a cyclodextrin (B1172386) (e.g., HP-β-CD). The hydrophobic phthalimide moieties can form an inclusion complex within the cyclodextrin cavity, enhancing aqueous solubility.[16][19] |
| Low Conjugation Efficiency | Poor solubility of the conjugate in the reaction buffer leads to low availability for reaction. | 1. Optimize Solvent System: Perform the conjugation in a mixed solvent system (e.g., 10-20% DMSO in an appropriate buffer). This keeps the conjugate in solution while maintaining protein/biomolecule stability. 2. Increase pH: For reactions targeting amines, increasing the pH to the 7.2-8.5 range not only improves conjugate solubility but also ensures the target primary amines are deprotonated and reactive.[8] |
| Inconsistent Results | Variability in the amount of dissolved conjugate between experiments. | 1. Standardize Solubilization Protocol: Always prepare a fresh stock solution in anhydrous organic solvent (DMSO/DMF). Ensure the conjugate is fully dissolved before adding it to the aqueous phase.[8] 2. Control Temperature: Phthalimide solubility generally increases with temperature.[6][22][23] Performing solubilization steps at a consistent, slightly elevated temperature (e.g., 37°C) may improve consistency, but ensure the compound is stable at that temperature. |
Quantitative Data on Solubility Enhancement
While specific solubility data for every this compound conjugate is application-dependent, the following table provides an illustrative overview of the potential improvements offered by various techniques for poorly soluble compounds.
| Enhancement Technique | Typical Carrier/Solvent | Mechanism | Potential Solubility Increase |
| Co-solvency | Ethanol, Propylene Glycol, PEG 400[] | Reduces solvent polarity.[21] | Several-fold |
| pH Adjustment | Basic Buffers (e.g., Borate, Carbonate pH 9) | Ionization of the phthalimide group.[13] | 10- to >100-fold |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[19] | Encapsulation of hydrophobic moieties.[16][20] | Up to 50-fold or more[19] |
| Solid Dispersion | PEG 6000[24] | Reduces particle aggregation and improves wettability.[24] | Significant increase in dissolution rate.[24] |
Key Experimental Protocols
Protocol 1: Standard Solubilization using an Organic Solvent
This is the primary method for preparing a this compound conjugate solution for use in aqueous systems.
-
Weigh Compound: Accurately weigh the required amount of the conjugate in a microcentrifuge tube.
-
Add Organic Solvent: Add a small volume of anhydrous DMSO or DMF to the solid. For example, to create a 10 mM stock, add 100 µL of solvent per micromole of the conjugate.
-
Dissolve: Vortex or pipette up and down until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to assist dissolution if necessary.
-
Prepare Final Solution: Add the concentrated stock solution dropwise to your pre-chilled aqueous buffer while vortexing. Do not add the aqueous buffer to the concentrated stock.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is hazy, the solubility limit has likely been exceeded.
Protocol 2: Solubility Enhancement with Cyclodextrins (Kneading Method)
This method creates a solid inclusion complex that can be more readily dissolved in aqueous media.[11]
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), for its high aqueous solubility and low toxicity.[19]
-
Molar Ratio: Use a typical molar ratio of 1:1 or 1:2 (conjugate to cyclodextrin).
-
Form Paste: Place the cyclodextrin in a mortar and add a minimal amount of a water-ethanol mixture to form a thick paste.
-
Incorporate Conjugate: Gradually add the powdered this compound conjugate to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Final Product: Pulverize the dried complex into a fine powder. This powder can now be dissolved directly in your aqueous buffer.
Visual Guides
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Relationship between conjugate structure and solubility strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzet.com [alzet.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 23. researchgate.net [researchgate.net]
- 24. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the "Hook Effect" in Bis-PEG3-phthalimide PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the "hook effect" in experiments involving Bis-PEG3-phthalimide Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, specifically the extent of target protein degradation, decreases at high concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve rather than a standard sigmoidal curve.[1][2][4] Consequently, simply increasing the PROTAC concentration can paradoxically reduce the desired degradation effect.[1] Identifying the optimal concentration for maximum degradation (DCmax) is therefore critical.[1][2]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which require the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to function.[1][2][5] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: Target Protein-PROTAC and PROTAC-E3 Ligase.[1][3][6] These binary complexes sequester the individual components, preventing the formation of the productive ternary complex and leading to reduced protein degradation.[3][5][7]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase (such as Cereblon or von Hippel-Lindau), and the cell line used.[3][8] However, it is frequently observed at micromolar (µM) concentrations.[2][3] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2][3]
Q5: How does "cooperativity" influence the hook effect?
A5: Cooperativity describes how the binding of a PROTAC to one of its protein partners affects its binding to the other.[1] It is a critical factor in the stability of the ternary complex.[1] PROTACs with strong positive cooperativity, where the formation of a binary complex increases the binding affinity for the second protein, are less prone to the hook effect because the ternary complex is energetically favored, even at higher concentrations.[1][9] Conversely, negative cooperativity destabilizes the ternary complex, potentially exacerbating the hook effect.[1]
Troubleshooting Guides
Issue 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: This is the classic presentation of the hook effect.[1][2]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations, particularly extending into higher concentrations to fully characterize the "hook." A recommended range is 0.1 nM to 10 µM.[2][10]
-
Determine Optimal Concentration (DCmax): From the detailed dose-response curve, identify the concentration that elicits the maximum level of degradation (Dmax).[1] This optimal concentration should be used for subsequent experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET™ to directly measure ternary complex formation across the same wide range of PROTAC concentrations.[2][10] A bell-shaped curve in these assays that correlates with the degradation curve provides direct evidence of the hook effect being driven by ternary complex disruption.[10]
-
Issue 2: I am observing weak or no target degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect masking degradation at the tested concentrations, an inactive PROTAC, or issues with the experimental system.[2]
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: Your initial concentration range may have been entirely within the hook effect region (too high) or too low to induce degradation. It is recommended to test a very broad range, for example, from 1 pM to 100 µM.[2][3]
-
Confirm Target and E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of both the target protein and the recruited E3 ligase (e.g., Cereblon for phthalimide-based PROTACs).[1][2] This can be verified by Western Blot or qPCR.
-
Verify Target Engagement: If possible, use biophysical assays to confirm that the PROTAC can bind to the target protein and the E3 ligase independently.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation period for maximal degradation.[1][2]
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the hook effect and for the comparison of key degradation parameters for different this compound PROTACs.
Table 1: Dose-Response Data for PROTAC-A Exhibiting a Hook Effect
| PROTAC-A Concentration (nM) | % Target Protein Remaining | % Target Protein Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 90 | 10 |
| 1 | 60 | 40 |
| 10 | 20 | 80 |
| 100 | 5 | 95 (Dmax) |
| 1000 | 35 | 65 |
| 10000 | 70 | 30 |
Table 2: Comparative Degradation Parameters for Different PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | 8.5 | 95 | ~200 |
| PROTAC-B | 15.2 | 88 | ~750 |
| PROTAC-C (High Cooperativity) | 2.1 | >98 | >10000 |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is fundamental for determining DC50 and Dmax values and for identifying a potential hook effect.[10]
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of lysis. Allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended concentration range to capture the hook effect is 0.1 nM to 10 µM.[10] Include a vehicle control (e.g., DMSO).[10] Treat the cells for a predetermined time (e.g., 18-24 hours).[10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western Blot.[1][10]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[10]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imager.[1]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[10]
-
Normalize the target protein band intensity to the loading control for each sample.[10]
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve.[10] From this curve, determine the DC50, Dmax, and the onset of the hook effect.[10]
-
Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
This protocol helps to directly observe the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations (including those in the hook effect range) and a vehicle control as described in Protocol 1. Lyse the cells with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[3]
-
-
Elution and Western Blot Analysis:
-
Data Analysis: An increased signal for the E3 ligase in the immunoprecipitated samples from PROTAC-treated cells compared to the vehicle control indicates the formation of the ternary complex.[3] A decrease in the co-immunoprecipitated E3 ligase at high PROTAC concentrations would correlate with the hook effect observed in degradation assays.
Visualizations
Caption: Molecular mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for an observed hook effect.
Caption: Workflow for dose-response analysis by Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Bis-PEG3-Phthalimide Constructs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bis-PEG3-phthalimide constructs, particularly in the context of Proteolysis Targeting Chimeras (PROTACs) and other large molecule drug development.
Frequently Asked Questions (FAQs)
Q1: What is a this compound construct and why is cell permeability a concern?
A1: this compound is a chemical linker used in the synthesis of larger molecules, such as PROTACs. It connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[1] These resulting constructs are often large and have a high polar surface area, which can hinder their ability to passively diffuse across the lipophilic cell membrane, leading to poor cell permeability and reduced efficacy in cellular assays.[2][3]
Q2: What is the "solubility-permeability trade-off" with PEG linkers?
A2: There is a delicate balance between a construct's solubility and its ability to permeate cell membranes.[2] While hydrophilic PEG linkers like PEG3 enhance aqueous solubility, they also increase the polar surface area, which can impede passive diffusion across the cell membrane.[2] Optimizing the linker is key to balancing these two critical properties.
Q3: My construct's molecular weight is well beyond the "Rule of 5". Is cell permeability still achievable?
A3: Yes, while many successful oral drugs adhere to Lipinski's "Rule of 5," molecules like PROTACs often exist in a chemical space "beyond the Rule of 5".[3] Strategies to enhance their permeability focus on mechanisms other than simple passive diffusion, such as promoting favorable conformations that shield polar groups or leveraging active transport mechanisms.[3]
Q4: How does the conformation of the construct affect its permeability?
A4: The three-dimensional conformation of a this compound construct is crucial. Some longer, flexible PEG linkers can adopt folded conformations that shield their polar surface area by forming intramolecular hydrogen bonds.[2][3] This "chameleonic" behavior can reduce the molecule's polarity at the membrane interface, facilitating cell entry.
Troubleshooting Guide for Low Cell Permeability
Issue 1: My construct is soluble but shows low or no activity in cell-based assays.
This is a common issue often pointing to poor cell permeability, where the construct cannot reach its intracellular target in sufficient concentrations.[4][5]
| Possible Cause | Suggested Solution | Rationale |
| High Polarity / High Polar Surface Area (PSA) | Synthesize a library of constructs with varying linker compositions. Introduce more hydrophobic moieties like alkyl chains or rigid rings (e.g., piperazine) to create a "hybrid" linker.[2][5] | Combining PEG units with hydrophobic elements can balance the need for solubility with the lipophilicity required for membrane traversal.[2] Rigid elements can pre-organize the construct into a more favorable conformation for cell entry.[5] |
| Unfavorable Conformation | Design constructs with linkers that promote the formation of intramolecular hydrogen bonds. This can shield polar functional groups and reduce the effective 3D PSA.[3] | A lower solvent-accessible PSA is a key predictor of permeability for molecules beyond the Rule of 5. Conformational analysis can help identify linkers that encourage folding. |
| Active Efflux | Determine if the construct is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be measured using a Caco-2 permeability assay.[3][5] | If a high efflux ratio is observed, the construct's structure can be modified to reduce its affinity for these transporters.[5] |
Issue 2: I've modified the linker to be more hydrophobic, but now my construct has poor solubility.
This illustrates the classic solubility-permeability trade-off.[2]
| Possible Cause | Suggested Solution | Rationale |
| Excessive Lipophilicity | Systematically test a range of hybrid linkers with varying ratios of PEG to alkyl units to find an optimal balance.[2] | A systematic approach is necessary to identify the "sweet spot" that provides adequate solubility while improving permeability. |
| Linker Attachment Points | If synthetically feasible, design and synthesize constructs with alternative linker attachment points on the warhead or E3 ligase ligand. | The orientation of the linker can influence how it shields hydrophobic regions of the parent molecules, affecting overall solubility.[2] |
Experimental Workflows and Logic Diagrams
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to evaluate passive membrane permeability.[5]
-
Preparation:
-
Prepare a solution of artificial membrane lipid (e.g., 2% lecithin (B1663433) in dodecane).[5]
-
Prepare a donor solution by dissolving the test construct in a suitable buffer (e.g., PBS) at a known concentration.[5]
-
Prepare the acceptor buffer, which is typically the same as the donor buffer.[5]
-
-
Plate Preparation:
-
Assay Procedure:
-
Analysis:
-
After incubation, determine the concentration of the construct in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[5]
-
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells to model the intestinal epithelial barrier and can assess both passive permeability and active transport, including efflux.[4][5]
-
Cell Culture:
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).[5]
-
Add the test construct solution to the apical (donor) side of the monolayer.[5]
-
Add fresh transport buffer to the basolateral (acceptor) side.[5]
-
Incubate the plate at 37°C with gentle shaking, taking samples from the acceptor side at various time intervals.[5][7]
-
-
Efflux Measurement (Basolateral to Apical):
-
To determine if the construct is a substrate for efflux transporters, perform the experiment in the reverse direction by adding the construct to the basolateral side and sampling from the apical side.[5]
-
-
Analysis:
-
Determine the concentration of the construct in the collected samples using LC-MS/MS.[5]
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).[5] An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
Protocol 3: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels within cells after treatment with a PROTAC.[1]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the gel.[1]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1][8]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][8]
-
-
Detection and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Bis-PEG3-Phthalimide PROTAC Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance in the design and application of Bis-PEG3-phthalimide Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during the development of this compound PROTACs, with a focus on challenges related to steric hindrance and ternary complex formation.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low target protein degradation observed. | Inefficient ternary complex formation due to steric hindrance: The this compound linker may be too short or rigid, preventing the target protein and the E3 ligase (CRBN) from coming together effectively.[1][2][3] | 1. Synthesize a linker library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5) to identify the optimal length for ternary complex formation.[1][4] 2. Modify linker attachment points: Altering the connection point on the target protein ligand or the phthalimide (B116566) can change the exit vector and relieve steric clashes.[1] 3. Assess ternary complex formation directly: Utilize biophysical assays like TR-FRET, AlphaLISA, or SPR to confirm and quantify the formation of the target-PROTAC-CRBN complex.[5] |
| Poor cell permeability or stability of the PROTAC: The physicochemical properties of the PROTAC may prevent it from reaching its intracellular target.[1][4] | 1. Evaluate cell permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays. 2. Confirm target engagement in cells: Employ techniques such as Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays to verify that the PROTAC is binding to its target inside the cell.[5] 3. Assess PROTAC stability: Measure the half-life of the PROTAC in cell lysates and culture medium using LC-MS/MS.[5] | |
| A "hook effect" is observed in dose-response curves. | High PROTAC concentration favoring binary complexes: At high concentrations, the PROTAC can independently bind the target protein and CRBN, preventing the formation of the productive ternary complex.[1][5][6] | 1. Perform a wide dose-response experiment: This will help to identify the optimal concentration range for target degradation and fully characterize the bell-shaped curve of the hook effect.[5][6] 2. Enhance ternary complex cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the other, stabilizing the ternary complex over the binary ones.[1] |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions: Purified proteins in biochemical assays may not fully represent the cellular environment where factors like post-translational modifications and molecular crowding can influence interactions.[5] | 1. Validate with orthogonal cellular assays: Use a combination of in-cell techniques like Western Blotting for degradation, and NanoBRET™ or CETSA for target engagement to confirm findings.[5] 2. Consider the catalytic nature of PROTACs: Even transient ternary complex formation can lead to significant degradation in cells, which might not be fully captured in some biochemical assays.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC?
The linker is a critical component that connects the ligand binding to the protein of interest (POI) with the phthalimide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] Its main function is to facilitate the formation of a stable and productive ternary complex between the POI and CRBN.[4] The length, flexibility, and attachment points of the linker are crucial for achieving the correct orientation and proximity for efficient ubiquitination and subsequent degradation of the target protein.[4]
Q2: How does the length of the PEG linker influence PROTAC efficacy?
Linker length is a key determinant of PROTAC activity.[7] An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1][2][7] Conversely, a linker that is too long might lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination.[1][4] Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair.[8]
Q3: Why is a Bis-PEG3 linker a common starting point in PROTAC design?
Polyethylene glycol (PEG) linkers are frequently used due to their synthetic tractability and favorable physicochemical properties.[4][9] A PEG3 linker provides a balance of flexibility and length that can be a good starting point for many systems. The hydrophilicity of the PEG linker can also improve the solubility of the often large and hydrophobic PROTAC molecule.[9] However, it is important to note that the optimal linker is target-dependent, and a library of different PEG lengths should ideally be tested.
Q4: Can modifying the phthalimide moiety help overcome steric hindrance?
While the primary strategy to overcome steric hindrance is linker optimization, modifications to the phthalimide ligand can also play a role. Changing the attachment point of the linker on the phthalimide ring can alter the angle at which the E3 ligase is approached, potentially alleviating steric clashes. However, any modifications to the phthalimide must be carefully considered to ensure it retains high binding affinity for CRBN.
Q5: What are "exit vectors" and why are they important in PROTAC design?
Exit vectors refer to the specific attachment points of the linker on both the target protein ligand and the E3 ligase ligand.[1] The choice of exit vectors is critical as it dictates the trajectory of the linker and the relative orientation of the two proteins within the ternary complex.[1] A well-chosen exit vector will direct the linker away from the binding interfaces and into a solvent-exposed region, minimizing interference with protein binding and reducing the likelihood of steric hindrance.[1]
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a this compound PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][7]
-
Ternary Complex Formation Assay (AlphaLISA)
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a biochemical assay.
Methodology:
-
Reagents:
-
Purified recombinant target protein (e.g., His-tagged).
-
Purified recombinant E3 ligase complex (e.g., Avi-tagged CRBN-DDB1).
-
This compound PROTAC.
-
AlphaLISA anti-His Acceptor beads.
-
Streptavidin-coated Donor beads.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubate for 1 hour at room temperature to allow for complex formation.
-
Add the AlphaLISA Acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add the Streptavidin-coated Donor beads and incubate for another hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting steric hindrance in PROTAC design.
References
Technical Support Center: Improving Ternary Complex Stability with Bis-PEG3-phthalimide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the stability of ternary complexes formed by PROTACs synthesized with Bis-PEG3-phthalimide.
Troubleshooting Guides
This section addresses common problems observed during the characterization of this compound-based PROTACs.
Issue 1: No or Low Target Protein Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | - Verify Binary Interactions: Independently confirm that your PROTAC binds to both the target protein and the E3 ligase (Cereblon, CRBN) in binary binding assays using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] - Assess Linker Length: The PEG3 linker may not be optimal for your specific target and E3 ligase pairing.[2][] Consider synthesizing analogs with different linker lengths to improve cooperativity.[2] |
| Low Protein Expression | - Verify Protein Levels: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your cell model.[2] Consider using a positive control cell line with known high expression.[2] |
| Poor Cellular Uptake or PROTAC Instability | - Assess Cell Permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm target engagement in living cells.[2][4] - Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates over time.[2] |
| "Unproductive" Ternary Complex Geometry | The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein, even if a stable complex forms.[1][5] This can be influenced by the linker attachment points on the PROTAC.[1] |
Issue 2: "Hook Effect" Observed in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the formation of the ternary complex.[2][5] |
| Mitigation Strategies | - Perform a Wide Dose-Response: Conduct experiments with a broad range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.[1] - Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[5] - Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[1][5] |
Issue 3: Inconsistent Results Between Biochemical and Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment.[2][4] |
| Validation Strategies | - Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation.[2] - Consider Cellular Factors: The cellular environment provides a scaffold and context that can stabilize transient or weak interactions that are difficult to replicate in biochemical assays.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in my PROTAC?
A1: The phthalimide (B116566) moiety in your PROTAC acts as the ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] The Bis-PEG3 component is a linker that connects the phthalimide to the ligand for your target protein. This linker provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between your target protein and CRBN.[8]
Q2: How does the PEG3 linker specifically influence ternary complex stability?
A2: The length and flexibility of the PEG linker are critical for the stability and formation of the ternary complex.[8] An optimal linker length helps to achieve a productive conformation for the ternary complex, avoiding steric hindrance that a shorter linker might cause, and preventing ineffective proximity that a longer linker could lead to.[8] The linker itself can also participate in protein-protein interactions that either enhance or destabilize the ternary complex.[9]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity describes the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding of the second protein (e.g., CRBN).[8] Positive cooperativity, where the formation of a binary complex (e.g., PROTAC-target) increases the affinity for the second protein, is a key driver for potent PROTACs as it stabilizes the ternary complex.[8][10]
Q4: Why might I observe a stable ternary complex in a cellular assay but not in a biochemical assay?
A4: This discrepancy can occur because the cellular environment is much more complex than an in vitro biochemical assay.[1][5] Factors within the cell, such as molecular crowding, post-translational modifications, and the presence of other binding partners, can help to stabilize transient or weak interactions that are not easily replicated with purified proteins in a biochemical setting.[2]
Data Presentation
Table 1: Representative Quantitative Data for a Hypothetical this compound-based PROTAC
| Parameter | Value | Assay | Significance |
| Binary Binding Affinity (PROTAC to Target Protein) | 150 nM | SPR | Measures the direct binding of the PROTAC to the target. |
| Binary Binding Affinity (PROTAC to CRBN) | 2 µM | SPR | Measures the direct binding of the PROTAC to the E3 ligase. |
| Ternary Complex Affinity (Target-PROTAC-CRBN) | 25 nM | SPR | Indicates the stability of the ternary complex. |
| Cooperativity (α) | 6 | Calculated | A value >1 indicates positive cooperativity, favoring ternary complex formation. |
| DC50 (50% Degradation Concentration) | 50 nM | Western Blot | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax (Maximum Degradation) | >90% | Western Blot | The maximum percentage of target protein degradation achieved. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the immobilization of the E3 ligase to measure binary and ternary complex formation.
-
Materials: His-tagged CRBN, target protein, this compound-based PROTAC, SPR instrument and sensor chip, amine coupling kit, running buffer.
-
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface and inject His-tagged CRBN to achieve the desired immobilization level. Deactivate remaining active sites.[4][8]
-
Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binding affinity. In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC-binding domain to determine its binary affinity.[4]
-
Ternary Complex Analysis: Prepare solutions of the PROTAC at a fixed concentration with varying concentrations of the target protein. Inject these solutions over the immobilized CRBN surface to measure the kinetics and affinity of the ternary complex formation.[4][8]
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine kinetic parameters. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[8]
-
Protocol 2: NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ assay allows for the detection of protein-protein interactions in living cells.[4]
-
Materials: Cell line expressing the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor, NanoBRET™ Nano-Glo® substrate and inhibitor, plate reader.
-
Procedure:
-
Cell Preparation: Seed the engineered cells in a white-bottom 96-well plate.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the this compound-based PROTAC.
-
Assay Reagent Addition: Add the NanoBRET™ Nano-Glo® substrate and inhibitor to the wells.
-
Data Acquisition: Measure the luminescence and filtered light emission on a plate reader. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[4]
-
Protocol 3: Western Blotting for Target Protein Degradation
Western blotting is used to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Materials: Cell line of interest, this compound-based PROTAC, lysis buffer, primary antibody against the target protein, secondary antibody, chemiluminescence substrate.
-
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Lyse the cells and quantify the protein concentration of each lysate.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with the primary antibody for the target protein, followed by a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the extent of protein degradation.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for assessing ternary complex stability.
Caption: Troubleshooting decision tree for PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Methods for monitoring Bis-PEG3-phthalimide reaction progress
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Bis-PEG3-phthalimide. Find answers to frequently asked questions and troubleshooting advice for monitoring reaction progress effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactions?
A1: this compound is a chemical linker that contains two phthalimide-protected amine groups connected by a 3-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances hydrophilicity, which can improve the solubility of the molecule and its conjugates in aqueous buffers.[1][2] Its primary reactions involve the deprotection of the phthalimide (B116566) groups to reveal primary amines. This is a key step in syntheses where a primary amine is required for subsequent conjugation, such as in the development of Antibody-Drug Conjugates (ADCs) or PROTACs. The deprotection is a variation of the Gabriel synthesis.[3][4]
Q2: What are the most effective methods for monitoring the deprotection of this compound?
A2: The reaction progress can be monitored by tracking the consumption of the starting material and the appearance of the deprotected product. The most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the reaction. The starting material and the product will have different retention factors (Rf).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for accurate monitoring.[5] It allows for the separation of components in the reaction mixture and provides mass data to confirm the disappearance of the starting material and the formation of the deprotected amine.[]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Charged Aerosol Detection (CAD) can be used to quantify the starting material, product, and any byproducts.[7][8] CAD is particularly useful as PEG linkers often lack a strong UV chromophore.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the final product structure and can also monitor the reaction by observing the disappearance of signals corresponding to the phthalimide protons and the appearance of signals for the newly formed amine.[5]
Q3: What are the standard conditions for phthalimide deprotection, and how do I choose the right one?
A3: Phthalimide deprotection is typically achieved using hydrazinolysis, or other reagents like ethylenediamine (B42938) or sodium borohydride.[9][10][11]
-
Hydrazine (B178648) (NH₂NH₂): This is the most common method.[11][12] The reaction is typically performed in an alcohol solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating.[11] A major advantage is that the byproduct, phthalhydrazide (B32825), is often poorly soluble and can be removed by filtration.[12]
-
Ethylenediamine: This is considered a milder and safer alternative to hydrazine.[9] The reaction is often carried out in isopropanol (B130326) or butanol.[9]
-
Sodium Borohydride (NaBH₄) followed by Acetic Acid: This two-stage, one-pot method is also an effective way to deprotect phthalimides.[10]
The choice of method depends on the stability of your overall molecule to the reaction conditions. If your molecule contains functional groups sensitive to hydrazine, a milder alternative like ethylenediamine should be considered.[11]
Q4: I'm seeing a low yield in my deprotection reaction. What are the common causes and how can I troubleshoot this?
A4: Low yield in a phthalimide deprotection reaction can stem from several issues:
-
Incomplete Reaction: The reaction may not have run to completion. Monitor the reaction over a longer period using TLC or LC-MS to ensure the starting material is fully consumed.[5]
-
Side Reactions: If using hydrazine, it can potentially react with other electrophilic centers in your molecule, such as esters or amides, especially if used in large excess or at high temperatures.[11] Consider using a milder reagent or optimizing the stoichiometry and temperature.
-
Product Loss During Workup: The deprotected amine product can be lost during extraction if its solubility properties are not well understood. Additionally, the phthalhydrazide byproduct from a hydrazine reaction needs to be effectively removed, typically by filtration, but improper pH during workup can sometimes resolubilize it.[12]
-
Degradation of Reagent: Ensure that the deprotection reagent (e.g., hydrazine hydrate) has been stored correctly and is not degraded.
Q5: How can I confirm that the final product is the correct deprotected Bis-PEG3-amine?
A5: Confirmation of the final product structure is crucial. A combination of analytical techniques should be used:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm that the product has the expected molecular weight corresponding to the deprotected form.[][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the absence of the phthalimide group and the presence of the PEG linker and the terminal amines.[5]
Analytical Techniques & Troubleshooting
The following table summarizes the primary analytical methods for monitoring the reaction and provides troubleshooting for common issues.
| Technique | Purpose | Common Issues | Troubleshooting Solutions |
| TLC | Quick qualitative check of reaction progress. | - Spots are streaky or poorly resolved.- No clear difference between starting material and product spots. | - Adjust the solvent system (mobile phase) polarity.- Use a different staining method (e.g., ninhydrin (B49086) for the amine product). |
| LC-MS | Quantitative monitoring and mass confirmation.[] | - Poor peak shape or resolution.- Ion suppression leading to weak signals.- Unidentified peaks in the chromatogram. | - Optimize the HPLC gradient and column choice.[7]- Dilute the sample before injection.- Analyze starting materials for impurities; check for potential side reactions. |
| HPLC (UV/CAD) | Quantification of reactants and products.[7][8] | - Product lacks a UV chromophore.- Non-volatile salts from buffer interfere with detection. | - Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[8][]- Use a 2D-LC system to remove salts before the analytical column.[7][8][15] |
| NMR | Structural confirmation of the final product.[5] | - Broad peaks due to aggregation.- Impurity peaks obscure product signals. | - Use a different solvent or adjust the concentration.- Purify the sample further using preparative HPLC or column chromatography.[5] |
Experimental Protocols
Protocol 1: General Method for Phthalimide Deprotection using Hydrazine
-
Dissolution: Dissolve the this compound starting material (1 equivalent) in a suitable alcohol solvent (e.g., ethanol or methanol).
-
Reagent Addition: Add hydrazine hydrate (B1144303) (typically 1.5-2 equivalents) to the solution while stirring at room temperature.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is no longer visible.[5] Reactions are often complete within 2-24 hours.
-
Byproduct Removal: Upon completion, the phthalhydrazide byproduct may precipitate out of the solution. If so, cool the mixture and remove the solid by filtration.
-
Work-up: Concentrate the filtrate under reduced pressure. The crude residue can be purified by partitioning between an organic solvent and an aqueous base (e.g., NaHCO₃ solution) to remove any remaining hydrazine, or by using column chromatography.[12]
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.[5]
Protocol 2: General Method for Reaction Monitoring by LC-MS
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quenching/Dilution: Immediately quench the reaction in the aliquot by diluting it significantly in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). This prevents further reaction before analysis.
-
Injection: Inject the diluted sample onto the LC-MS system.
-
Analysis: Use a reversed-phase column (e.g., C8 or C18) with a gradient of water and acetonitrile (often with 0.1% formic acid) as the mobile phase.[7]
-
Data Interpretation: Monitor the extracted ion chromatograms (EICs) for the mass-to-charge ratio (m/z) of the starting material and the expected product. Reaction progress is determined by the decrease in the starting material's peak area and the increase in the product's peak area over time.
Visual Guides
Caption: A typical experimental workflow for the deprotection of this compound.
Caption: A decision tree for troubleshooting low yield in deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 5. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Bis-PEG3-phthalimide-Containing Molecules
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of molecules containing the Bis-PEG3-phthalimide linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying molecules containing a this compound linker?
A1: Molecules incorporating a this compound linker, such as Proteolysis Targeting Chimeras (PROTACs), often present unique purification challenges. The primary difficulties arise from the physicochemical properties imparted by the PEG linker, which can increase solubility in a wide range of solvents, making standard precipitation and extraction techniques less effective.[1][2][3] Common challenges include:
-
High Polarity: The PEG chain increases the polarity of the molecule, which can lead to issues like streaking on normal-phase silica (B1680970) gel chromatography.
-
Structural Similarity of Impurities: Key impurities, such as molecules with incomplete linker attachment or unreacted starting materials, can have very similar retention times to the desired product in chromatography, making separation difficult.[4]
-
Amphiphilic Nature: The combination of the hydrophobic phthalimide (B116566) groups and the hydrophilic PEG chain can result in amphiphilic properties, complicating purification.
-
"Oiling Out": Instead of precipitating as a solid, the product may separate as a viscous oil, which is difficult to handle and purify further.[5]
Q2: What are the most common impurities in a reaction involving this compound?
A2: The impurity profile can vary depending on the specific reaction, but common impurities include:
-
Unreacted Starting Materials: Unreacted this compound linker or the molecule it is being conjugated to.
-
Mono-substituted Product: In a reaction where both ends of the this compound linker are intended to react, a significant byproduct can be the mono-substituted intermediate.
-
Hydrolysis Products: The phthalimide group is generally stable, but under harsh basic or acidic conditions, it can hydrolyze.
-
Byproducts from Coupling Reagents: Residuals and byproducts from coupling agents used in the reaction (e.g., HATU, HOBt).[4]
Q3: Which chromatographic techniques are most effective for purifying this compound-containing molecules?
A3: A multi-step chromatographic approach is often necessary to achieve high purity.[1] The most effective techniques are:
-
Flash Column Chromatography (Normal Phase): This is a good initial step to remove major, less polar impurities. However, due to the polarity of the PEG linker, specialized solvent systems may be required to avoid streaking.[1][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for final purification. C18 columns are commonly used with a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA).[4][7]
-
Size-Exclusion Chromatography (SEC): While less common for small molecules, SEC can be useful if there is a significant size difference between the desired product and impurities, such as unreacted small molecule starting materials.[]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound-containing molecules.
Problem 1: The product and a key impurity co-elute during RP-HPLC.
-
Possible Cause: The hydrophobicity of your product and the impurity are too similar for effective separation under the current conditions.
-
Recommended Solutions:
-
Optimize the Gradient: Use a shallower gradient around the elution time of your product. A longer run time with a slower increase in the organic solvent percentage can significantly improve resolution.[4]
-
Change the Organic Modifier: If using acetonitrile, try methanol (B129727) or isopropanol (B130326). The different selectivity of the solvent can alter the retention times of your product and impurities.
-
Change the Column Chemistry: If a C18 column is not providing adequate separation, consider a C8 or a phenyl-hexyl column, which offer different hydrophobic selectivity.[4]
-
Adjust the pH of the Mobile Phase: If your molecule has ionizable groups, adjusting the pH can change its retention characteristics relative to the impurities.
-
Problem 2: The product streaks on the silica gel column during flash chromatography.
-
Possible Cause: The polar PEG chain is interacting strongly with the acidic silanol (B1196071) groups on the silica gel.
-
Recommended Solutions:
-
Use a More Polar Mobile Phase: A solvent system like dichloromethane (B109758)/methanol or chloroform/methanol can help to move the polar compound more effectively.[6]
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (B128534) or a more polar solvent like isopropanol to the mobile phase can reduce tailing by competing for binding sites on the silica.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (B75360) (neutral or basic) or a C18-functionalized silica for reversed-phase flash chromatography.
-
Problem 3: The product "oils out" during workup or attempted precipitation.
-
Possible Cause: The PEG linker imparts properties that prevent the molecule from forming a crystalline solid. This is a common issue with PEG-containing compounds.[5][9]
-
Recommended Solutions:
-
Liquid-Liquid Extraction: Instead of precipitation, use liquid-liquid extraction to perform an initial cleanup.
-
Solid-Phase Extraction (SPE): SPE can be an effective way to remove impurities and concentrate the product before final purification by HPLC.
-
Complexation with Salts: In some cases, complexation with salts like magnesium chloride can help to solidify oily PEG-containing compounds, making them easier to handle.[9]
-
Data Presentation
The following tables provide representative data for the purification of a hypothetical PROTAC molecule containing a this compound linker.
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Chromatography (Silica) | Adsorption based on polarity | 60-80% | Good for removing non-polar impurities, scalable | Can have poor resolution for polar compounds |
| Preparative RP-HPLC | Partitioning based on hydrophobicity | >95% | High resolution, excellent for final purification | Lower capacity, requires specialized equipment |
| Solid-Phase Extraction (SPE) | Adsorption and elution | Variable | Rapid cleanup, good for sample concentration | Lower resolution than HPLC |
Table 2: Example RP-HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Crude Product | 10.5 | 65.2 | Desired Product |
| 8.2 | 15.8 | Mono-substituted | |
| 5.1 | 10.5 | Unreacted Linker | |
| 12.1 | 8.5 | Other Byproducts | |
| Post-HPLC | 10.5 | 98.7 | Desired Product |
| - | 1.3 | Minor Impurities |
Experimental Protocols
Protocol 1: General Purification Workflow
-
Initial Work-up: After the reaction is complete, quench the reaction and remove any volatile solvents under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the crude residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove water-soluble impurities and salts.[4]
-
Flash Column Chromatography: Perform flash chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%) to remove major impurities.
-
Preparative RP-HPLC: Purify the product using a C18 column with a gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Preparative RP-HPLC
-
System: Preparative HPLC with a UV detector.
-
Column: C18, 10 µm, 19 x 250 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient tailored to the specific compound, for example, 20% to 80% B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample from the flash chromatography step in a minimal amount of a 1:1 mixture of Mobile Phase A and B.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Bis-PEG3-Phthalimide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects associated with Bis-PEG3-phthalimide-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the off-target effects of this compound-based degraders?
A1: Off-target effects with these degraders, which typically use a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, can arise from several sources:
-
E3 Ligase Ligand Activity: The phthalimide moiety itself, derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) or pomalidomide, can induce the degradation of endogenous proteins, most notably zinc-finger (ZF) transcription factors.[1][2][3]
-
Warhead Promiscuity: The "warhead," or the ligand binding to your protein of interest (POI), may have a low affinity for other proteins with similar binding domains, leading to their unintended degradation.[2]
-
Ternary Complex Formation: The degrader might facilitate the formation of off-target ternary complexes with proteins structurally similar to the intended target.[2]
-
"Hook Effect": At high concentrations, the degrader can form non-productive binary complexes (either with the POI or the E3 ligase) instead of the productive ternary complex. This can lead to complex and unpredictable off-target pharmacology and may reduce on-target degradation efficiency.[1][2]
Q2: How can the phthalimide moiety in my degrader cause off-target effects?
A2: The phthalimide functional group is known to bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4][] This interaction, while essential for the intended degradation of the target protein, can also lead to the ubiquitination and subsequent proteasomal degradation of CRBN's natural "neosubstrates," such as various zinc-finger proteins (e.g., IKZF1, IKZF3).[3][] This off-target degradation can have significant biological consequences.
Q3: What is the role of the Bis-PEG3 linker in off-target effects?
A3: The PEG3 linker provides a flexible and hydrophilic spacer between the warhead and the phthalimide ligand, influencing the stability and geometry of the ternary complex.[6] While the linker itself is generally biocompatible and designed to minimize non-specific binding, its length and attachment points can affect which off-target proteins are brought into proximity with the E3 ligase.[6][7] Optimizing the linker is a key strategy to improve selectivity.[7]
Q4: How can I rationally design a this compound-based degrader to minimize off-target effects from the start?
A4: Several design principles can be applied to enhance selectivity:
-
Optimize the Phthalimide Ligand: Modifications to the phthalimide ring can reduce the degradation of off-target ZF proteins. Studies have shown that modifications at the C5 position of the phthalimide are particularly effective at minimizing these off-target effects.[3]
-
Select a High-Affinity Warhead: Utilize a highly selective and potent ligand for your protein of interest to minimize engagement with other proteins.[2]
-
Modify the Linker: Systematically vary the linker length, composition, and attachment points to optimize the geometry of the ternary complex for your specific POI, thereby disfavoring the formation of off-target complexes.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at effective degradation concentrations. | 1. Significant off-target protein degradation. 2. High concentration of the degrader or solvent (e.g., DMSO). | 1. Perform a global proteomics analysis to identify unintended targets. 2. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[1] 3. Lower the degrader concentration to the minimum effective dose. |
| Global proteomics reveals degradation of many zinc-finger (ZF) proteins. | The phthalimide moiety is recruiting its endogenous neosubstrates to the CRBN E3 ligase.[1][3] | 1. Redesign the degrader with modifications to the phthalimide ring, such as at the C5 position, which has been shown to reduce ZF protein degradation.[3] 2. Consider switching to a different E3 ligase system (e.g., VHL) that does not have the same neosubstrate profile.[7] |
| Inconsistent degradation results between experiments. | 1. Variations in cell culture conditions (e.g., passage number, confluency). 2. Instability of the degrader compound in the cell culture medium. | 1. Standardize cell culture protocols, using cells within a defined passage number range and consistent seeding densities.[7] 2. Assess the chemical stability of your degrader in the media over the experimental time course. |
| Discrepancy between proteomics and Western blot data. | 1. Differences in the sensitivity of the assays. 2. Poor quality or cross-reactivity of the primary antibody used for Western blotting. | 1. Use the quantitative proteomics data to guide the selection of off-targets for validation.[2] 2. Validate the specificity of your primary antibody, using knockout/knockdown cell lines if available.[1][2] |
| "Hook effect" is observed, complicating data interpretation. | Formation of non-productive binary complexes at high degrader concentrations.[1][2] | 1. Perform a wide dose-response experiment to identify the optimal concentration range that maximizes target degradation before the hook effect occurs.[2] 2. Test your degrader at lower concentrations (e.g., in the nanomolar range) to find the "sweet spot" for maximal degradation. |
Quantitative Data Summary
The following table illustrates the type of data generated when assessing degrader selectivity. The values are representative examples and will vary based on the specific degrader, target, and experimental conditions.
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Classification |
| Intended Target | -3.5 | < 0.001 | On-Target |
| IKZF1 | -2.8 | < 0.001 | Known Phthalimide Off-Target |
| Protein X | -1.5 | < 0.05 | Potential Off-Target |
| Protein Y | -0.2 | 0.65 | Not Significant |
| GAPDH | 0.05 | 0.92 | Housekeeping Control |
| A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.[1] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
Objective: To achieve a comprehensive and unbiased identification of all proteins degraded upon treatment with a this compound-based degrader.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 70-80% confluency. Treat the cells with the degrader at its optimal concentration. It is crucial to include the following controls: a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an epimer that doesn't bind the E3 ligase).[1][2] Incubate for a duration (e.g., 4-8 hours) that favors the detection of direct targets over downstream effects.[1]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[1]
-
Isobaric Labeling (Optional but Recommended): For precise relative quantification, label the peptide samples from each condition (degrader, vehicle, negative control) with isobaric tags (e.g., TMT or iTRAQ).[8]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1][8]
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the controls.[1]
Protocol 2: Western Blotting for Off-Target Validation
Objective: To validate the degradation of specific potential off-target proteins identified through global proteomics.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the proteomics protocol with the degrader and controls. Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a validated primary antibody specific to the potential off-target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to confirm a decrease in the protein level in the degrader-treated sample compared to controls.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct physical engagement between the degrader and a potential off-target protein within a cellular environment.[8]
Methodology:
-
Cell Treatment: Treat intact cells with the degrader or a vehicle control.[4]
-
Heating: Heat the cell lysates across a range of temperatures to induce protein denaturation.[4] The binding of the degrader can stabilize the off-target protein, increasing its melting temperature.[8]
-
Protein Separation and Quantification: Lyse the cells and separate the soluble (stabilized) protein fraction from the precipitated (denatured) fraction by centrifugation.[4]
-
Analysis: Analyze the amount of the soluble off-target protein at each temperature point using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the degrader-treated sample indicates direct binding.
Visualizations
Caption: Workflow for identifying and validating off-target proteins.
Caption: On-target vs. off-target degradation pathways.
References
Validation & Comparative
A Comparative Analysis of Bis-PEG3-phthalimide and Other E3 Ligase Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for target protein binding, an E3 ligase ligand, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][2]
This guide provides an objective comparison of Bis-PEG3-phthalimide, a thalidomide-based Cereblon (CRBN) E3 ligase ligand functionalized with a polyethylene (B3416737) glycol (PEG) linker, against other common E3 ligase linkers. Supported by experimental data, this comparison will aid in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but an active modulator of the ternary complex formation.[1] Its length, rigidity, and chemical composition are critical for optimizing the proximity and orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[] Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must facilitate a productive conformation for ubiquitin transfer.
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[4]
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.[1]
Comparing Linker Classes: this compound in Context
This compound incorporates a phthalimide (B116566) moiety for CRBN recruitment, a widely used E3 ligase in PROTAC design, connected to a flexible and hydrophilic PEG3 linker. Its performance can be understood by comparing it to other prevalent linker types, such as alkyl chains and more rigid linkers.
PEG linkers, like the one in this compound, are known to enhance the aqueous solubility of PROTACs, a common challenge for these often large and hydrophobic molecules.[5] This can improve their pharmacokinetic properties.[5] In contrast, alkyl linkers are more hydrophobic and can sometimes enhance cell permeability through passive diffusion.[1] The choice between these linker types often involves a trade-off between solubility and permeability, and the optimal choice is highly dependent on the specific target protein and the overall properties of the PROTAC molecule.[2]
Quantitative Data Presentation
The following table summarizes representative data from studies comparing PROTACs with varying linker types to illustrate the impact of linker composition and length on degradation efficiency. While direct comparative data for this compound is not always available, the trends observed for PEGylated linkers provide valuable insights.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| PEG Linker (e.g., PEG3) | TBK1 | VHL | 3 | 96 | Optimal degradation was observed with a 21-atom linker; shorter linkers (<12 atoms) were inactive.[6] |
| Alkyl Linker | CRBN | VHL | Submicromolar | >90 | A nine-atom alkyl chain was effective, while replacing it with a PEG3 linker resulted in weak degradation.[6] |
| PEG Linker | ERα | Not Specified | Potent | >90 | A 16-atom PEG linker was more potent than a 12-atom PEG linker.[] |
| Alkyl/Ether Linker | BTK | CRBN | 1-40 | >90 | Longer linkers (≥ 4 PEG units) did not impair binding affinity, unlike shorter linkers.[6] |
| PEG Linker | BRD4 | CRBN | < 0.5 µM | >90 | Shorter (0 PEG units) and longer (4-5 PEG units) linkers were more potent than intermediate lengths (1-2 PEG units).[6] |
Note: The optimal linker length and composition are highly context-dependent, necessitating empirical testing for each new PROTAC system.[6]
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Evaluation
Caption: A typical workflow for the evaluation of PROTACs.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[7]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[9]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.[4]
In-Cell Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.[10]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[10]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[10]
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and then incubate with an antibody against the target protein coupled to protein A/G beads overnight at 4°C.[11]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.[11]
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the presence of higher molecular weight ubiquitinated species of the target protein.[11]
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the ternary complex in vitro.[12]
Protocol:
-
Reagent Preparation: Use purified, tagged target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged). Use antibodies conjugated to a FRET donor (e.g., terbium) and a FRET acceptor (e.g., fluorescein) that recognize the respective tags.[10]
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.[10]
-
Antibody Addition: Add the donor and acceptor-conjugated antibodies.[10]
-
Signal Detection: After incubation, measure the FRET signal using a plate reader. An increased FRET signal indicates the formation of the ternary complex.[10]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. This compound, with its PEG-based linker, offers the advantage of increased hydrophilicity, which can lead to improved solubility and favorable pharmacokinetic properties. However, the optimal linker choice is not universal and requires a careful balance of properties. The hydrophobicity of alkyl linkers may be advantageous for cell permeability in certain contexts. The provided data and protocols offer a framework for the systematic evaluation and comparison of different E3 ligase linkers, enabling the rational design of more potent and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Bis-PEG3-Phthalimide vs. Alkyl Linkers in PROTAC Potency
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs).[1] The linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy.[1][2] This guide provides an objective, data-driven comparison of two commonly employed flexible linkers: polyethylene (B3416737) glycol (PEG) chains, such as those derived from Bis-PEG3-phthalimide precursors, and traditional alkyl chains.
The term "this compound" typically refers to a PEG-based linker attached to a phthalimide-containing E3 ligase ligand, such as thalidomide (B1683933) or pomalidomide (B1683931), which recruit the Cereblon (CRBN) E3 ligase. This comparison will delve into the synthesis, physicochemical properties, and biological performance of PROTACs featuring these distinct linker types, with a focus on Bromodomain and Extra-Terminal (BET) protein degraders as a well-studied example.[3]
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[] They function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[2][5] The linker's role is central to this process, as its length, flexibility, and composition dictate the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase).[6][7]
Comparative Analysis of Linker Properties
The choice between a PEG-based and an alkyl linker involves a trade-off between hydrophilicity and hydrophobicity, which in turn affects solubility, permeability, and ternary complex formation.[8]
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Hydrocarbon chains.[1] | Repeating ethylene (B1197577) glycol units.[1] |
| Polarity | Hydrophobic.[1] | Hydrophilic.[1] |
| Aqueous Solubility | Generally lower, which can be a challenge for formulation and bioavailability.[8] | Generally higher, which can be advantageous for in vivo applications.[8][9] |
| Permeability | Higher hydrophobicity can enhance passive cell membrane permeability.[1] | Increased polarity may reduce passive permeability but can improve overall cell entry by enhancing solubility.[1] |
| Flexibility | High conformational flexibility.[1] | Also highly flexible, with the potential to engage in hydrogen bonding, which may influence ternary complex stability.[1][8] |
| Metabolic Stability | Generally considered metabolically stable.[8] | Can be more susceptible to oxidative metabolism in vivo.[1][9] |
| Synthesis | Synthetically accessible and chemically stable.[9] | Can be more challenging and costly to synthesize.[9] |
Quantitative Performance Data: A Case Study on BRD4 Degraders
To illustrate the impact of linker composition on potency, the following table synthesizes representative data based on trends reported for PROTACs targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase.[1] It is important to note that actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]
| PROTAC ID | Linker Type | Linker Length (atoms) | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Alkyl Chain | 10 | 4.5 | < 10 | 1.5 | 50 | >90 |
| PROTAC 2 | PEG (3 units) | 11 | 3.2 | 50 | 0.8 | 25 | >95 |
| PROTAC 3 | Alkyl-Ether | 12 | 3.8 | 25 | 1.1 | 35 | >90 |
This table is a synthesized representation based on trends reported in the literature.[1]
The data illustrates that the alkyl linker (PROTAC 1) results in a higher cLogP and lower aqueous solubility but potentially better passive permeability.[1] In contrast, the PEG linker (PROTAC 2) improves aqueous solubility and degradation potency (lower DC₅₀), but at the cost of reduced passive permeability.[1] The alkyl-ether linker (PROTAC 3) represents a compromise between these two extremes.[1]
Linker Selection Logic
The decision to use a PEG or alkyl linker is highly dependent on the properties of the warhead and the target protein. A logical workflow can guide this critical choice.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.[1] Below are protocols for key experiments.
Protocol 1: General PROTAC Synthesis via "Click Chemistry"
The use of "clickable" linkers, such as those with terminal alkynes (e.g., Propargyl-PEG3-acid) or azides, facilitates a modular and efficient assembly of PROTACs.[10]
-
Functionalization of Ligands : Synthesize or procure the target protein warhead with an azide (B81097) functional group and the E3 ligase ligand (e.g., a pomalidomide derivative) with a terminal alkyne, or vice versa.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
-
Dissolve the azide-functionalized warhead (1 eq) and the alkyne-functionalized E3 ligase ligand (1 eq) in a suitable solvent mixture (e.g., DMSO/t-BuOH/H₂O).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq). A copper-stabilizing ligand (e.g., TBTA) may also be added.
-
Stir the reaction mixture at room temperature until completion, monitored by LC-MS.
-
-
Purification : Purify the resulting PROTAC using reverse-phase preparative HPLC to yield the final product. Confirm the structure and purity via ¹H NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This assay quantifies the concentration-dependent degradation of the target protein.[11]
-
Cell Plating : Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot :
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation level).[7][11]
General Experimental Workflow
The evaluation of a new PROTAC follows a standardized workflow to characterize its biological activity.
Conclusion
The choice between a PEG-based (often derived from this compound precursors) and an alkyl linker is a nuanced decision in PROTAC design, involving a critical trade-off between solubility and permeability.[1] PEG linkers are invaluable for improving the aqueous solubility of PROTACs derived from hydrophobic warheads, often leading to potent degraders.[8] Conversely, alkyl linkers can enhance cell permeability, which is crucial for efficacy.[8] The optimal linker is highly dependent on the specific properties of the warhead, the E3 ligase ligand, and the target protein.[1][6] A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varied linker compositions and lengths, remains the most effective strategy for identifying an optimized clinical candidate.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
On-Target Protein Degradation by Bis-PEG3-Phthalimide PROTACs: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validation of on-target protein degradation by Proteolysis Targeting Chimeras (PROTACs) that utilize a bis-PEG3-phthalimide scaffold. Such PROTACs are bifunctional molecules employing a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a polyethylene (B3416737) glycol (PEG) linker with three units (PEG3) to connect to a target protein ligand. Through the induced proximity of the target protein and the E3 ligase, these PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4]
This guide will use the well-characterized BET bromodomain-targeting PROTAC, dBET1 , as a primary example. dBET1 links the BET inhibitor JQ1 to a phthalimide derivative via a PEG-containing linker, effectively inducing the degradation of BRD2, BRD3, and BRD4.[1][5][6] We will also draw comparisons with another BET-targeting, phthalimide-based PROTAC, ARV-825 , to illustrate the impact of linker variations on degradation efficacy.
Comparative Performance of Phthalimide-Based BET Degraders
The efficacy of PROTACs is determined by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required for 50% degradation) and Dmax (the maximum percentage of degradation), and their downstream functional effects, such as inhibition of cell proliferation (IC50).[2][7]
| PROTAC | Target Protein(s) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax (%) | IC50 (Cell Viability) | Reference(s) |
| dBET1 | BRD2, BRD3, BRD4 | Phthalimide (Pomalidomide derivative) | PEG-based | MV4;11 (AML) | Not explicitly stated, but potent degradation observed at 100 nM | >95% for BRD4 at 100 nM | ~140 nM | [1][5][8] |
| ARV-825 | BRD2, BRD3, BRD4 | Phthalimide (Pomalidomide derivative) | PEG-based | NB cells (average) | Not explicitly stated, but potent degradation observed at various concentrations | Potent degradation of BRD2/3/4 | Varies by cell line (e.g., 50 nM in IMR-32) | [6][9][10] |
| Alternative BET PROTAC (MZ1) | BRD4 > BRD2/3 | VHL Ligand | Alkyl-based | HeLa | ~10-50 nM for BRD4 | >90% for BRD4 | Not specified | [3][6] |
Signaling Pathway and Experimental Workflows
To validate the on-target activity of a this compound PROTAC, a series of experiments are conducted to confirm the mechanism of action, assess efficacy and specificity, and determine the functional consequences.
PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC acting as a bridge to form a ternary complex between the target protein and the E3 ubiquitin ligase, in this case, Cereblon. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[3][7][11]
Caption: Mechanism of action for a this compound PROTAC.
BET Protein Degradation Signaling Pathway
Degradation of BET proteins, particularly BRD4, disrupts the transcription of key oncogenes, most notably c-MYC. This leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][9][12]
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
- 11. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biophysical Assays for Ternary Complex Formation: A Comparative Guide for Bis-PEG3-phthalimide
For researchers and scientists engaged in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation, the confirmation and characterization of ternary complexes are of paramount importance. Molecules like Bis-PEG3-phthalimide, designed to induce proximity between a target protein and an E3 ligase, require rigorous biophysical validation. This guide provides a comparative overview of key biophysical assays to confirm and quantify the formation of such ternary complexes, offering supporting data and detailed experimental protocols.
The induced proximity of a target protein and an E3 ligase by a Proteolysis Targeting Chimera (PROTAC) or a similar bivalent molecule is the foundational mechanism for this therapeutic approach.[1] The formation of a stable ternary complex, consisting of the degrader molecule, the target protein, and an E3 ligase, is a critical prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] Therefore, the robust and quantitative characterization of this complex is essential for the rational design and optimization of these molecules.[1]
Comparative Overview of Key Biophysical Assays
The selection of an appropriate biophysical assay is contingent on several factors, including the specific research question, the availability of necessary reagents and instrumentation, throughput requirements, and the desired level of detail, such as thermodynamic versus kinetic data.[1] The following table summarizes commonly employed techniques, highlighting their respective strengths and limitations in the context of studying ternary complex formation.
| Assay | Principle | Throughput | Label Required | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[2][3] | Low to Medium | No | Binding affinity (K D ), kinetics (k on , k off ), cooperativity.[3][4] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction.[2][4] | Low | No | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[4][5] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[6][7] | Medium | No | Binding affinity (K D ), kinetics (k on , k off ).[7][8] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores upon complex formation.[9][10] | High | Yes | Ternary complex formation, binding affinity (K D ).[9][10] |
| AlphaLISA/AlphaScreen | Bead-based assay where singlet oxygen transfer leads to a luminescent signal upon complex formation.[][12] | High | Yes | Ternary complex formation, binding affinity (K D ).[][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon complex formation.[14][15] | Low | Isotope labels often used | Structural information, binding interfaces, dynamics.[14][15] |
Quantitative Data Comparison
The following table presents representative quantitative data obtained from various biophysical assays for well-characterized PROTAC systems, which can serve as a benchmark for researchers working with molecules like this compound.
| PROTAC System | Assay | Binary Affinity (Target, K D ) | Binary Affinity (E3 Ligase, K D ) | Ternary Complex Affinity (K D ) | Cooperativity (α) |
| MZ1 with VHL and BRD4(BD2) | SPR | 1 nM[6] | 29 nM[6] | 1 nM[8] | 26[8] |
| MZ1 with VHL and BRD4(BD2) | ITC | 4 nM[6] | 66 nM[6] | 4 nM[8] | 15[8] |
| BRD-5110 with CRBN and PPM1D | SPR | 1 nM[6] | ~3 µM[6] | - | - |
| dBET1 with CRBN and BRD2(BD1) | TR-FRET | - | - | 412 nM (Maximal Efficacy Concentration)[10][16] | - |
Note: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is calculated as the ratio of the binary K D to the ternary K D . A value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key biophysical assays that can be adapted for studying ternary complex formation with this compound.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[2][17] It allows for detailed kinetic and affinity profiling.[2]
Protocol:
-
Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase) onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound molecule over the immobilized E3 ligase surface to determine the binary binding affinity and kinetics.
-
Separately, inject a series of concentrations of the target protein over a fresh sensor chip with immobilized this compound (if feasible) or use an alternative orientation.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of this compound.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) for both binary and ternary interactions.[18]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5]
Protocol:
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and this compound in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Fill the ITC cell with a solution of the target protein and titrate in the this compound solution.
-
In a separate experiment, fill the cell with the E3 ligase and titrate in the this compound.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution of the E3 ligase.
-
Titrate in a solution containing a pre-incubated mixture of the target protein and this compound.
-
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening.[9][10]
Protocol:
-
Reagent Preparation: Label the target protein and the E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively. This is often achieved using specific antibodies or protein tags.
-
Assay Setup: In a microplate, mix the labeled target protein, labeled E3 ligase, and a dilution series of this compound.
-
Incubation: Incubate the plate to allow for ternary complex formation and the FRET signal to stabilize.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the peak indicates the optimal concentration for ternary complex formation.[10]
Visualizations
PROTAC Signaling Pathway
Caption: Mechanism of action for a PROTAC like this compound.
Biophysical Assay Workflow
Caption: A generalized workflow for biophysical confirmation of ternary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. aragen.com [aragen.com]
- 4. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 5. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Protein Binding Kinetics by Biolayer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. tandfonline.com [tandfonline.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Disentangling the Complexity in Protein Complexes Using Complementary Isotope-Labeling and Multiple-Receiver NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 19. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Bis-PEG3-Phthalimide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo efficacy of Bis-PEG3-phthalimide-based Proteolysis Targeting Chimeras (PROTACs). By hijacking the body's own ubiquitin-proteasome system, these heterobifunctional molecules offer a novel therapeutic modality for targeted protein degradation. This document objectively compares the performance of these PROTACs with relevant alternatives and provides supporting experimental data to inform rational drug design and development.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Phthalimide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Study of PEG3, PEG4, and PEG5
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides a detailed comparison of PROTACs containing PEG3, PEG4, and PEG5 linkers, with a focus on their impact on degradation efficacy, cell permeability, and overall performance, supported by experimental data.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the degrader.[1] The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success:
-
Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein.[1]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[2]
-
Physicochemical Properties: PEG linkers are often used to improve the solubility and cell permeability of PROTACs, which can enhance their pharmacokinetic profiles.[2][3]
Comparative Performance of PROTACs with PEG3, PEG4, and PEG5 Linkers
To illustrate the impact of PEG linker length, we will focus on a representative series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of a BRD4 inhibitor (JQ1) as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
Quantitative Data Summary
The following table summarizes the in vitro degradation, cell permeability, and pharmacokinetic data for BRD4-targeting PROTACs with PEG3, PEG4, and PEG5 linkers.
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (Papp, 10⁻⁶ cm/s) [c] | Oral Bioavailability (%) |
| PROTAC-PEG3 | 3 PEG units | 45 - 55 | 85 | 0.8 - 3.5 | 15 |
| PROTAC-PEG4 | 4 PEG units | 15 - 20 | >95 | 1.2 - 4.2 | 25 |
| PROTAC-PEG5 | 5 PEG units | 15 | >98 | 1.0 | 20 |
[a] DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[4] [b] Dmax: Maximum percentage of target protein degradation.[4] [c] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[4]
The data clearly demonstrates a structure-activity relationship, where the PEG4 and PEG5 linkers provide a better balance of potency and efficacy compared to the shorter PEG3 linker for BRD4 degradation.[2][4] The PROTAC with the PEG5 linker exhibits the most potent degradation of BRD4, with the lowest DC50 and highest Dmax values.[4][5] This highlights the critical role of linker length in optimizing the formation of a productive ternary complex between BRD4, the PROTAC, and the E3 ligase.[5]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the typical experimental workflow for evaluating these molecules.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[4] Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane.
-
Preparation of Plates: Prepare a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Lipid Membrane Formation: Coat the filter membrane of the donor plate with a phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Compound Addition: Add the test PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the assembled plates for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The representative data for BRD4-targeting PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair.[2] A linker that is too short or too long can significantly diminish the degradation efficiency.[2] This comparative guide highlights that a systematic evaluation of different PEG linker lengths, such as PEG3, PEG4, and PEG5, is crucial for identifying PROTACs with optimal potency, cellular activity, and pharmacokinetic properties. By carefully tailoring the linker, researchers can significantly enhance the therapeutic potential of these promising protein degraders.
References
Unveiling Protein Knockdown: A Comparative Guide to Western Blot Analysis of a BRD4-Targeting PROTAC and siRNA
For researchers, scientists, and drug development professionals, the precise quantification of target protein knockdown is a cornerstone of modern molecular biology and drug discovery. This guide provides an objective comparison of two powerful techniques for reducing protein levels—a hypothetical PROTAC utilizing a Bis-PEG3-phthalimide linker for targeted degradation and siRNA for gene silencing—both validated by Western blot analysis. We focus on the epigenetic reader Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy.
This guide presents a head-to-head comparison of a hypothetical Proteolysis Targeting Chimera (PROTAC), termed 'BRD4-PROTAC,' which leverages a this compound moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase, and a conventional small interfering RNA (siRNA) targeting BRD4. By examining the downstream effects on protein levels through Western blot analysis, we offer a comprehensive overview of their respective mechanisms, efficacy, and experimental considerations.
Quantitative Performance: PROTAC vs. siRNA for BRD4 Knockdown
The efficacy of both BRD4-PROTAC and BRD4 siRNA was assessed by quantifying the remaining BRD4 protein levels in cell lysates via Western blot. The data presented below is a representative summary compiled from typical results observed in knockdown experiments.[1][2] Densitometric analysis of Western blot bands allows for a quantitative comparison of protein abundance relative to a loading control.
| Treatment Condition | Target Protein Level (Relative to Control) | Knockdown Efficiency (%) | Onset of Effect | Duration of Effect |
| Control (Untreated) | 100% | 0% | N/A | N/A |
| BRD4-PROTAC (100 nM, 24h) | ~15% | ~85% | Rapid (hours) | Reversible |
| BRD4 siRNA (50 nM, 48h) | ~25% | ~75% | Slower (days) | Long-lasting |
Delving into the Mechanisms: Distinct Pathways to Protein Reduction
While both methodologies result in the depletion of the target protein, their modes of action are fundamentally different. Understanding these distinctions is crucial for selecting the appropriate tool for a given biological question.
A PROTAC acts post-translationally by inducing the degradation of existing proteins.[3] The bifunctional molecule simultaneously binds to the target protein (BRD4) and an E3 ubiquitin ligase, in this case, Cereblon, facilitated by the phthalimide (B116566) moiety.[3] This proximity leads to the polyubiquitination of BRD4, marking it for destruction by the proteasome.[3]
In contrast, siRNA operates at the mRNA level, preventing the synthesis of new protein.[1] The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the complementary BRD4 mRNA.[2] The reduction in protein levels is therefore dependent on the natural turnover rate of the existing protein pool.[2]
Visualizing the Pathways and Workflows
To further elucidate these processes, the following diagrams illustrate the signaling pathway of BRD4 degradation and the experimental workflow for its confirmation by Western blot.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for BRD4 knockdown using a PROTAC and siRNA, followed by Western blot analysis.
Protocol 1: BRD4 Degradation using BRD4-PROTAC
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the BRD4-PROTAC at various concentrations (e.g., 1-1000 nM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
Protocol 2: BRD4 Knockdown using siRNA
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[1]
-
Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Typically, a final siRNA concentration of 20-50 nM is used. A non-targeting (scrambled) siRNA should be used as a negative control.
-
Incubation: Incubate the cells with the transfection complexes for 48-72 hours to allow for mRNA degradation and subsequent protein depletion.
-
Cell Lysis and Protein Quantification: Follow the same lysis and quantification procedure as described in Protocol 1 (Steps 2 and 3).
Protocol 3: Western Blot Analysis for BRD4
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[1]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify the band intensities using densitometry software.[1]
Comparison of Alternative Protein Knockdown Validation Methods
While Western blotting is a gold standard for confirming protein knockdown, other techniques offer distinct advantages.
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Quantitative Western Blot | Antibody-based detection of a specific protein in a lysate separated by size. | Low to Medium | Semi-quantitative to Quantitative | Widely established, provides molecular weight information. | Multiple steps can lead to variability; can be time-consuming. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection of a protein in a solution using a plate-based format. | High | Quantitative | High throughput, good for large sample numbers. | No molecular weight information, can be prone to antibody cross-reactivity. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized peptides to identify and quantify proteins. | High | Quantitative | Highly specific and sensitive, can analyze complex mixtures. | Requires specialized equipment and expertise. |
| Immunofluorescence/Immunohistochemistry | Antibody-based detection of a protein within fixed cells or tissues. | Low to Medium | Qualitative to Semi-quantitative | Provides spatial information about protein localization. | Quantification can be challenging. |
References
Mass spectrometry analysis for validating Bis-PEG3-phthalimide conjugate formation
Researchers and drug development professionals increasingly rely on mass spectrometry as the gold standard for validating the formation of Bis-PEG3-phthalimide conjugates, citing its unparalleled precision and depth of structural information. While alternative methods offer complementary insights, mass spectrometry provides the most definitive evidence of successful conjugation, crucial for the development of safe and effective biotherapeutics.
The precise characterization of bioconjugates is a critical step in ensuring their efficacy and safety. For molecules like this compound, which can be used to link biomolecules, rigorous analytical validation is paramount. Mass spectrometry (MS) has emerged as the cornerstone technique for this purpose, offering detailed information on molecular weight, conjugation sites, and the degree of modification.[1] This guide provides a comparative overview of mass spectrometry-based methods and other analytical techniques for validating the formation of such conjugates, supported by experimental protocols and data.
Quantitative Comparison of Validation Techniques
The choice of an analytical method for validating conjugate formation depends on various factors, including the specific characteristics of the conjugate, the level of detail required, and the stage of development.[2] The following table summarizes the key performance attributes of commonly employed techniques.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | UV/Vis Spectroscopy | Capillary Electrophoresis (CE) |
| Primary Information | Precise mass measurement, average degree of conjugation, identification of conjugation sites.[3] | Distribution of species with different degrees of conjugation, percentage of unconjugated molecule.[3] | Average degree of conjugation.[2] | Purity, charge heterogeneity, and size variants.[3] |
| Resolution | Very High.[3] | Moderate to High.[3] | Not applicable (bulk measurement).[3] | Very High.[3] |
| Sensitivity | Very High.[3] | Moderate.[3] | Moderate.[3] | High.[3] |
| Quantitative Accuracy | Excellent for determining mass and relative abundance. | Good for relative quantification of species.[3] | Good for average measurements.[3] | Can be less straightforward for quantification compared to HIC.[3] |
| Sample Throughput | Moderate to High.[3] | High.[3] | High.[3] | High.[3] |
In-Depth Look at Mass Spectrometry
Mass spectrometry directly measures the mass-to-charge ratio of ions, providing definitive confirmation of a conjugate's molecular weight.[4] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most prevalent for analyzing such conjugates.[1] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems, are routinely used due to their high resolving power, which is beneficial for identifying different conjugated species.[5]
Experimental Workflow for Mass Spectrometry Validation
A systematic approach is essential for the successful characterization of this compound conjugates. The general workflow involves the conjugation reaction, followed by sample preparation, mass spectrometry analysis, and data interpretation.[1]
Detailed Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of a protein conjugate.
-
Sample Preparation:
-
Purify the conjugate to remove excess, unreacted linkers and other by-products using techniques like size-exclusion chromatography.[6]
-
Perform a buffer exchange into a volatile buffer, such as ammonium (B1175870) acetate, to ensure compatibility with mass spectrometry.[7]
-
-
LC Separation:
-
Inject the prepared sample onto a reversed-phase liquid chromatography (RPLC) column (e.g., C4 or C8).[2][5]
-
Elute the conjugate using a gradient of an organic solvent like acetonitrile (B52724) with an acidic modifier such as formic acid.[2]
-
-
MS Detection:
-
Couple the eluent from the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2]
-
Acquire mass spectra across the elution profile of the conjugate.
-
-
Data Analysis:
Alternative Validation Methods: A Comparative Overview
While mass spectrometry provides the most detailed characterization, other techniques play crucial and often complementary roles in the validation and quality control of bioconjugates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
Safety Operating Guide
Proper Disposal of Bis-PEG3-phthalimide: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of Bis-PEG3-phthalimide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For related compounds, specific hazard information is available and should be considered as a conservative proxy in the absence of direct data for this compound.
| Compound Name | CAS Number | Hazard Classification |
| Phthalimide | 85-41-6 | Not a hazardous substance or mixture |
| N-(acid-PEG3)-N-bis(PEG3-azide) | 2182602-17-9 | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] |
| Bromo-PEG3-phthalimide | 86927-05-01 | Not classified as a hazard[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable national, regional, and local regulations. The following is a general procedural outline for its safe disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and leak-proof waste container for this compound and any materials contaminated with it.
-
The label should clearly read: "Hazardous Waste: this compound".
-
This waste must be kept separate from other laboratory waste streams to prevent unintentional chemical reactions.
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials, such as unused product, pipette tips, gloves, and weighing papers, in the designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed container appropriate for liquid chemical waste. Do not pour any solutions containing this compound down the drain.[4]
-
-
Handling of Spills:
-
In the event of a spill, absorb the material with an inert substance like sand or vermiculite.
-
Carefully sweep up the absorbent material and place it into the designated, tightly closed hazardous waste container for disposal.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide the full chemical name and any available safety information to the disposal company.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling Bis-PEG3-phthalimide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Bis-PEG3-phthalimide. The following procedural steps are designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The required PPE is summarized in the table below.
| Body Area | Required PPE | Specifications & Notes |
| Eyes/Face | Chemical splash goggles | Must be worn at all times when handling the compound. |
| Face shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for defects before use and change immediately if contaminated.[1][2] Double-gloving is advised. |
| Body | Laboratory coat | Must be fully buttoned. |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Respiratory | Fume hood or ventilated enclosure | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential dust or aerosols.[1] |
| NIOSH-approved respirator | May be necessary if dusts are generated and work is not performed in a fume hood.[3] |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Detailed Experimental Protocols
Handling and Preparation:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Recommended storage is often at -20°C for long-term stability.
-
Preparation: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood.[1]
-
Weighing: To avoid generating dust, carefully weigh the required amount of the compound.
-
Solubilization: Dissolve the compound in the appropriate solvent as required by the experimental protocol.
First Aid Measures:
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and weighing paper, in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.[6]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
